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  • Product: 4-(3-Methoxyphenyl)thiophene-2-carboxylic acid
  • CAS: 1267168-68-2

Core Science & Biosynthesis

Foundational

Structural Elucidation and NMR Profiling of 4-(3-Methoxyphenyl)thiophene-2-carboxylic Acid

Executive Overview The structural characterization of heterocyclic compounds is a critical bottleneck in drug discovery and materials science. Specifically, 4-(3-Methoxyphenyl)thiophene-2-carboxylic acid represents a hig...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

The structural characterization of heterocyclic compounds is a critical bottleneck in drug discovery and materials science. Specifically, 4-(3-Methoxyphenyl)thiophene-2-carboxylic acid represents a highly functionalized scaffold frequently utilized in the development of Hypoxia-Inducible Factor (HIF) pathway modulators and DHX9 helicase inhibitors[1][2].

As a Senior Application Scientist, I have designed this whitepaper to move beyond mere data tabulation. This guide establishes a predictive and empirical Nuclear Magnetic Resonance (NMR) framework, detailing the causality behind the chemical shifts, the electronic interplay between the thiophene core and its substituents, and a self-validating experimental protocol for rigorous structural verification.

Molecular Architecture and Electronic Causality

To accurately predict and assign the 1 H and 13 C NMR spectra of 4-(3-Methoxyphenyl)thiophene-2-carboxylic acid, we must first deconstruct the molecule's electronic environment. The molecule consists of three distinct domains:

  • The Thiophene Core (C2 to C5): A π -excessive heteroaromatic system. The sulfur atom donates electron density into the ring, generally shielding the protons compared to benzene.

  • The Carboxylic Acid (at C2): A strong electron-withdrawing group (EWG) via both inductive (-I) and resonance (-M) effects. This group significantly deshields the adjacent H-3 proton through magnetic anisotropy and removes electron density from the conjugated system[3][4].

  • The 3-Methoxyphenyl Group (at C4): The methoxy group is a strong π -donor (+M) but an inductive electron withdrawer (-I). Because it is positioned meta to the thiophene attachment point (C1'), its resonance shielding heavily impacts the ortho (H-2', H-4') and para (H-6') positions of the phenyl ring, while leaving the meta position (H-5') relatively unshielded.

The lack of direct conjugation between the carboxylic acid and the C4-phenyl substituent means their electronic effects are largely localized to their respective immediate environments, allowing for highly accurate substituent chemical shift (SCS) modeling[4].

Predicted and Empirical NMR Chemical Shifts

The following tables synthesize expected chemical shifts based on empirical data from analogous 4-arylthiophene-2-carboxylic acids and established SCS rules. Data is modeled for acquisition in DMSO- d6​ at 298 K, referenced to Tetramethylsilane (TMS).

1 H NMR Data Presentation
PositionShift (δ, ppm)MultiplicityCoupling (J, Hz)Int.Causality & Assignment Rationale
COOH 13.00br s-1HHighly deshielded acidic proton; broad due to rapid solvent exchange.
Thiophene H-5 8.15d1.51HDeshielded by the adjacent heteroatom (S); exhibits long-range meta coupling to H-3 across the thiophene ring.
Thiophene H-3 7.90d1.51HStrong anisotropic deshielding by the ortho-carbonyl group; meta coupling to H-5.
Phenyl H-5' 7.35t8.01HMeta to both the methoxy and thiophene groups; unaffected by +M shielding.
Phenyl H-6' 7.30dt8.0, 1.01HOrtho to thiophene, para to methoxy; slight shielding by the OCH 3​ group.
Phenyl H-2' 7.25dd2.0, 1.01HOrtho to both substituents; sterically crowded but electronically shielded by OCH 3​ .
Phenyl H-4' 6.95ddd8.0, 2.5, 1.01HOrtho to the methoxy group; experiences maximum resonance shielding (+M effect).
OCH 3​ 3.85s-3HTypical aliphatic resonance for a methoxy group attached to an aromatic ring.
13 C NMR Data Presentation
PositionShift (δ, ppm)TypeCausality & Assignment Rationale
COOH 163.0CCarbonyl carbon; highly deshielded by electronegative oxygen atoms[3].
Phenyl C-3' 160.0CIpso to methoxy; strong inductive deshielding (-I) by the oxygen atom.
Thiophene C-4 141.0CIpso to the phenyl ring; downfield shifted due to substitution.
Phenyl C-1' 136.0CIpso to the thiophene ring.
Thiophene C-2 135.0CIpso to the carboxylic acid; deshielded by the adjacent EWG[4].
Phenyl C-5' 130.0CHMeta to methoxy; standard aromatic carbon unaffected by resonance.
Thiophene C-3 128.0CHOrtho to carbonyl; influenced by inductive pull from the acid group.
Thiophene C-5 125.0CHAdjacent to sulfur; standard thiophene resonance.
Phenyl C-6' 118.0CHPara to methoxy; shielded by resonance (+M).
Phenyl C-4' 113.0CHOrtho to methoxy; shielded by resonance (+M).
Phenyl C-2' 112.0CHOrtho to methoxy; shielded by resonance (+M).
OCH 3​ 55.5CH 3​ Aliphatic carbon directly attached to an electronegative oxygen.

Experimental Workflow: Self-Validating NMR Acquisition

To ensure the highest degree of trustworthiness (E-E-A-T), the acquisition of NMR data must not be a passive recording but a self-validating system . The following protocol guarantees that the structural assignment is internally consistent and free from artifactual misinterpretation.

Step-by-Step Methodology
  • Sample Preparation (Gravimetric Precision):

    • Weigh exactly 15.0 mg of 4-(3-Methoxyphenyl)thiophene-2-carboxylic acid.

    • Dissolve in 600 µL of anhydrous DMSO- d6​ containing 0.03% v/v TMS.

    • Causality: DMSO- d6​ is chosen to disrupt hydrogen-bonded dimers of the carboxylic acid, sharpening the COOH signal and ensuring complete solubility.

  • Probe Tuning and Matching (Wobb Curve Optimization):

    • Insert the sample into a 400 MHz (or higher) NMR spectrometer.

    • Manually tune and match the probe for both 1 H and 13 C frequencies.

    • Self-Validation: A perfectly centered dip in the wobble curve ensures maximum power transfer, preventing phase distortions and maximizing the Signal-to-Noise Ratio (SNR).

  • 90-Degree Pulse Calibration:

    • Determine the exact 90° pulse width (P1) for the specific sample.

    • Causality: Variations in sample conductivity (due to the acidic proton) can alter the dielectric constant of the solution. Calibrating P1 ensures quantitative integration.

  • 1D Acquisition ( 1 H and 13 C):

    • Acquire 1 H NMR (16 scans, relaxation delay D1 = 2.0 s).

    • Acquire 13 C NMR with proton decoupling (1024 scans, D1 = 2.0 s).

  • 2D Correlation (The Anchor Method):

    • Acquire a 2D HMBC (Heteronuclear Multiple Bond Correlation) spectrum.

    • Self-Validation: The cross-peak between the carboxylic carbon (~163 ppm) and H-3 (~7.9 ppm) serves as an absolute anchor. If this cross-peak is missing, the assignment of H-3 vs H-5 is invalid.

NMR_Workflow A Sample Preparation (DMSO-d6 + TMS) B 1D Acquisition (1H & 13C NMR) A->B Transfer to Magnet C 2D Correlation (HSQC & HMBC) B->C If overlapping signals D Data Processing (Fourier Transform & Phasing) B->D C->D E Structural Verification (Shift & Coupling Analysis) D->E Validated Spectra

Figure 1: Self-validating NMR acquisition and structural verification workflow.

Pharmacological Context: Target Engagement Pathways

Why is the precise structural elucidation of this compound critical? Thiophene-2-carboxylic acid derivatives are privileged scaffolds in medicinal chemistry. Specifically, 4-arylthiophene-2-carboxylic acids have been identified as potent inhibitors of Factor Inhibiting HIF-1 (FIH-1) [1].

The carboxylic acid moiety acts as a bioisostere for 2-oxoglutarate (2OG), coordinating with the Fe(II) atom in the active site of FIH-1. The 4-(3-methoxyphenyl) group occupies the hydrophobic binding pocket, dictating the residence time and binding affinity. Accurate NMR characterization ensures no regioisomeric impurities (such as the 5-aryl isomer) are present, which would drastically reduce target affinity.

FIH1_Pathway Normoxia Normoxia (21% O2) FIH1 FIH-1 (Active) Normoxia->FIH1 HIF HIF-1α (Hydroxylated) FIH1->HIF Hydroxylates Asn Inhibitor Thiophene-2-carboxylic Acid Derivative Inhibitor->FIH1 Inhibits ActiveHIF HIF-1α (Active) Inhibitor->ActiveHIF Promotes Transcription Hypoxic Stress Response (Gene Transcription) ActiveHIF->Transcription Translocates to Nucleus

Figure 2: FIH-1 inhibition pathway by thiophene-2-carboxylic acid derivatives.

References

  • [3] National Center for Biotechnology Information. "Thiophene-2-carboxylate | C5H3O2S- | CID 5017639 - PubChem". PubChem Database. Available at:

  • [4] Spinelli, D., et al. "An Analysis of 13C Nuclear Magnetic Resonance Substituent Chemical Shifts in 4- and 5-Substituted Thiophene-2-carboxylic Acids". Journal of the Chemical Society, Perkin Transactions 2, RSC Publishing, 1987. Available at:

  • [1] Shinohara, H., et al. "Furan- and Thiophene-2-Carbonyl Amino Acid Derivatives Activate Hypoxia-Inducible Factor via Inhibition of Factor Inhibiting Hypoxia-Inducible Factor-1". International Journal of Molecular Sciences, PMC/MDPI, 2018. Available at:

  • [2] ACS Publications. "Discovery of ATX968: An Orally Available Allosteric Inhibitor of DHX9". Journal of Medicinal Chemistry, 2025. Available at:

Sources

Exploratory

Pharmacokinetic Profiling of 4-(3-Methoxyphenyl)thiophene-2-carboxylic Acid Derivatives: A Technical Guide to Overcoming Scaffold Liabilities

Executive Summary & Mechanistic Rationale The 4-arylthiophene-2-carboxylic acid scaffold is a privileged structure in modern medicinal chemistry. Derivatives of this core have been successfully developed into potent ther...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The 4-arylthiophene-2-carboxylic acid scaffold is a privileged structure in modern medicinal chemistry. Derivatives of this core have been successfully developed into potent therapeutics, including the HCV NS5B polymerase inhibitor GS-9669[1], multi-targeted Clk/Dyrk anticancer agents like BHBC-01[2], and allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase (BDK) such as BT2[3].

However, translating in vitro potency to in vivo efficacy requires navigating complex pharmacokinetic (PK) liabilities inherent to this specific chemical architecture. Designing a PK profiling cascade for 4-(3-methoxyphenyl)thiophene-2-carboxylic acid derivatives requires understanding the causality between the molecule's structural motifs and its biological fate:

  • Thiophene Ring Bioactivation: Thiophene rings are highly susceptible to cytochrome P450 (CYP3A4 and CYP2D6) mediated oxidation. This forms reactive thiophene S-oxides (biological reactive intermediates, or BRIs) that can covalently bind to nucleophilic residues on proteins, leading to idiosyncratic toxicity and rapid clearance[4].

  • Carboxylic Acid Moiety: The free carboxylic acid dictates high plasma protein binding (typically >90% to human serum albumin) and poor passive membrane permeability at physiological pH.

  • 3-Methoxyphenyl Group: The methoxy substituent introduces a classic metabolic soft spot for CYP-mediated O-demethylation, necessitating specific mass spectrometric monitoring for a mass shift of -14 Da.

To successfully profile these derivatives, we must deploy a self-validating experimental system that directly addresses these liabilities.

In Vitro ADME Profiling: A Self-Validating System

To ensure data trustworthiness, our in vitro cascade is built on self-validating protocols where internal controls continuously verify assay integrity.

Metabolic Stability & Reactive Metabolite Trapping

Because of the thiophene oxidation liability[4], standard microsomal stability assays must be multiplexed with glutathione (GSH) trapping.

Step-by-Step Protocol:

  • Matrix Preparation: Prepare a 1 µM solution of the derivative in 100 mM potassium phosphate buffer (pH 7.4) containing 1 mg/mL human liver microsomes (HLM) and 5 mM GSH (trapping agent).

  • Reaction Initiation (The Causality Check): Split the matrix into two arms. To Arm A, add 1 mM NADPH to initiate the reaction. To Arm B (Control), add an equivalent volume of buffer.

    • Causality: NADPH is the obligate cofactor for CYP450 enzymes. If degradation occurs in Arm B, the compound is chemically unstable in buffer; if degradation only occurs in Arm A, clearance is strictly CYP-mediated.

  • Quenching: At 0, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., diphenhydramine[2]).

  • Analysis: Centrifuge at 14,000 x g (4°C) and analyze the supernatant via LC-MS/MS for parent depletion, O-demethylated metabolites ([M-14]+), and GSH-thioether adducts ([M+307]+).

MetabolicPathway Parent 4-(3-Methoxyphenyl)thiophene- 2-carboxylic acid CYP CYP450 Oxidation (CYP3A4 / CYP2D6) Parent->CYP Sulfoxide Thiophene S-oxide (Reactive Intermediate) CYP->Sulfoxide GSH Glutathione Conjugation Sulfoxide->GSH Tox Covalent Protein Binding (Idiosyncratic Toxicity) Sulfoxide->Tox If GSH depleted Adduct GSH-Thioether Adduct (Detoxified & Excreted) GSH->Adduct

CYP450-mediated bioactivation of thiophene derivatives and GSH detoxification pathways.

In Vivo Pharmacokinetic Assessment via LC-MS/MS

Translating in vitro stability to in vivo clearance requires precise bioanalytical methods. For thiophene-2-carboxylic acid derivatives, ultra-high performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) is the gold standard[2].

Bioanalytical Method Validation

Before analyzing in vivo samples, the LC-MS/MS method must be validated according to FDA guidelines[2].

Step-by-Step Protocol:

  • Sample Preparation: Precipitate 50 µL of rat plasma with 150 µL of acetonitrile containing the internal standard.

  • Chromatographic Separation: Inject 5 µL onto an ACQUITY UPLC BEH C18 column. Use a gradient mobile phase of 0.1% formic acid in water (A) and acetonitrile (B) at 0.4 mL/min[2].

    • Causality: The 0.1% formic acid serves a dual purpose. First, it ensures the carboxylic acid moiety (pKa ~3.5-4.5) remains protonated and neutral, preventing early elution and peak tailing on the hydrophobic C18 column. Second, it provides the necessary protons to drive highly efficient positive electrospray ionization (ESI+).

  • Detection: Utilize Multiple Reaction Monitoring (MRM) to track the parent ion transition to a stable daughter fragment.

  • Validation: The system is self-validating when it meets strict acceptance criteria: linearity ( R2>0.99 over 50-1000 ng/mL), accuracy (±15% of nominal concentration), and precision (CV < 15%)[2].

PKWorkflow Dose In Vivo Dosing (IV & PO) Sample Serial Blood Sampling Dose->Sample Prep Plasma Protein Precipitation Sample->Prep LCMS UPLC-MS/MS Analysis Prep->LCMS NCA Non-Compartmental Analysis (NCA) LCMS->NCA Params PK Parameters (CL, Vd, T1/2, F) NCA->Params

End-to-end self-validating in vivo pharmacokinetic profiling workflow.

Quantitative Data Interpretation & Benchmarking

When conducting Non-Compartmental Analysis (NCA) on novel 4-(3-methoxyphenyl)thiophene-2-carboxylic acid derivatives, it is critical to benchmark the results against established molecules in the same structural class.

The table below synthesizes reference PK parameters derived from recent literature on similar scaffolds, specifically the multi-target inhibitor BHBC-01[2] and the BDK inhibitor BT2[3][5]. These benchmarks serve as go/no-go criteria for lead optimization.

Table 1: Benchmark Pharmacokinetic Parameters for Thiophene-2-Carboxylic Acid Derivatives
Pharmacokinetic ParameterRoute / MatrixBHBC-01 Reference DataBT2 Reference DataTarget Profile for Novel Derivatives
Maximum Concentration ( Cmax​ ) IV / PO545.4 ng/mL / 657.0 ng/mLN/A> 500.0 ng/mL
Area Under Curve ( AUC0−t​ ) IV434.01 ngh/mLN/A> 500.0 ngh/mL
Half-life ( T1/2​ ) IV / PO0.66 h / 7.18 h12.1 h (IP)> 4.0 h
Intrinsic Clearance ( CLint​ ) In Vitro (Rat S9)11.94 mL/min/kgHighly Stable (No degradation)< 15.0 mL/min/kg
Oral Bioavailability ( F ) PO19.62%N/A> 30.0%

Note: Data for BHBC-01 demonstrates adequate systemic exposure but highlights the typical rapid IV clearance (0.66 h half-life) often seen with this scaffold before extensive optimization[2]. Conversely, BT2 demonstrates that excellent metabolic stability (terminal half-life of 730 mins) is achievable within this chemical space[3][5].

Conclusion

Optimizing the 4-(3-methoxyphenyl)thiophene-2-carboxylic acid scaffold requires a delicate balance. The medicinal chemist must maintain the binding affinity provided by the carboxylic acid and the aryl-thiophene core, while the DMPK scientist must rigorously monitor for CYP-mediated bioactivation and rapid clearance. By employing the self-validating in vitro and in vivo workflows detailed in this guide, development teams can confidently identify derivatives with the metabolic stability and bioavailability required for clinical success.

References

  • Discovery of GS-9669, a thumb site II non-nucleoside inhibitor of NS5B for the treatment of genotype 1 chronic hepatitis C infection Source: PubMed (nih.gov) URL:[Link]

  • Pharmacokinetic assessment and metabolic stability of a novel multi-targeted Clk/Dyrk inhibitor using a validated LC-MS/MS method: In vitro and in vivo insights Source: PubMed (nih.gov) URL:[Link]

  • Benzothiophene carboxylate derivatives as novel allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase Source: University of Texas Southwestern Medical Center (elsevierpure.com) URL:[Link]

  • Cytochrome P450 oxidation of the thiophene-containing anticancer drug 3-[(quinolin-4-ylmethyl)-amino]-thiophene-2-carboxylic acid (4-trifluoromethoxy-phenyl)-amide (OSI-930) Source: PubMed (nih.gov) URL:[Link]

  • Metabolic stability and pharmacokinetics of BT2 and BT3 Source: ResearchGate URL:[Link]

Sources

Foundational

An In-depth Technical Guide to the Thermal Stability and Melting Point of 4-(3-Methoxyphenyl)thiophene-2-carboxylic acid

For Distribution to: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of the thermal properties of 4-(3-Methoxyphenyl)thiophene-2-carboxylic acid...

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Author: BenchChem Technical Support Team. Date: March 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the thermal properties of 4-(3-Methoxyphenyl)thiophene-2-carboxylic acid (CAS No. 1267168-68-2), a molecule of interest in medicinal chemistry and materials science.[1] While specific experimental data for this compound is not extensively published, this document outlines the established methodologies for its characterization, drawing upon data from structurally related compounds to inform expected values and behaviors. We present detailed protocols for Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), explaining the scientific rationale behind the experimental design. This guide is intended to serve as a foundational resource for researchers undertaking the thermal characterization of this and similar thiophene-based compounds, ensuring data integrity and reproducibility.

Introduction: The Significance of Thermal Properties

4-(3-Methoxyphenyl)thiophene-2-carboxylic acid is a heterocyclic compound featuring a thiophene carboxylic acid scaffold, a recurring motif in pharmacologically active molecules.[2] The substitution pattern, with a methoxyphenyl group at the 4-position, influences its electronic and steric properties, which in turn dictate its solid-state characteristics. For drug development professionals, the melting point and thermal stability are critical parameters that impact formulation, storage, and processing. A well-defined melting point is an indicator of purity, while the thermal stability determines the upper temperature limit for handling and manufacturing without degradation.[3]

Thiophene-based polymers and small molecules are also integral to the field of organic electronics.[4] In this context, thermal stability is paramount, as it directly affects the operational lifetime and reliability of devices. Decomposition at elevated temperatures can alter the material's electronic properties and lead to device failure. Therefore, a thorough understanding of the thermal behavior of building blocks like 4-(3-Methoxyphenyl)thiophene-2-carboxylic acid is essential.

This guide will provide a robust framework for determining these key thermal parameters.

Physicochemical Properties of 4-(3-Methoxyphenyl)thiophene-2-carboxylic acid

A summary of the known physicochemical properties of the target compound is presented in Table 1.

PropertyValueSource
CAS Number 1267168-68-2[1]
Molecular Formula C₁₂H₁₀O₃S[1]
Molecular Weight 234.27 g/mol [1]
Physical Form Solid (predicted)N/A

Determination of Melting Point by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[5][6] It is the gold-standard for determining the melting point and other thermal transitions of a solid material.[7]

Scientific Rationale

The melting of a crystalline solid is a first-order phase transition characterized by the absorption of heat (an endothermic event) at a constant temperature. The DSC instrument detects this heat absorption as a peak in the heat flow curve. The temperature at the onset of this peak is typically taken as the melting point (Tₘ), and the area under the peak corresponds to the enthalpy of fusion (ΔHfus).[7]

Predicted Melting Point Based on Structural Analogs
CompoundCAS NumberMelting Point (°C)
5-(4-Methoxyphenyl)thiophene-2-carboxylic acid116016-56-9202 - 204
3-(4-Methoxyphenyl)thiophene-2-carboxylic acid91368-67-1Not Found
3-(2-Methoxyphenyl)thiophene-2-carboxylic acid666841-74-3Not Found
2-(4-Methoxyphenyl)-1,3-thiazole-4-carboxylic acid57677-80-2176 - 178

Data compiled from available search results.[8][9]

The constitutional isomer, 5-(4-methoxyphenyl)thiophene-2-carboxylic acid, has a melting point of 202-204 °C. The position of the methoxyphenyl group (meta vs. para) and its attachment point on the thiophene ring will influence the crystal packing and intermolecular interactions, leading to a different melting point. It is reasonable to hypothesize that the melting point of 4-(3-Methoxyphenyl)thiophene-2-carboxylic acid will be in a similar range, likely between 170°C and 210°C.

Experimental Protocol for DSC Analysis

This protocol outlines a standard procedure for the determination of the melting point of a small organic molecule like 4-(3-Methoxyphenyl)thiophene-2-carboxylic acid.

Instrumentation: A calibrated Differential Scanning Calorimeter.

Sample Preparation:

  • Accurately weigh 1-3 mg of the powdered sample into a standard aluminum DSC pan.

  • Hermetically seal the pan to prevent any mass loss due to sublimation.

  • Prepare an empty, hermetically sealed aluminum pan to be used as a reference.

Experimental Parameters:

  • Purge Gas: Nitrogen, at a flow rate of 50 mL/min, to provide an inert atmosphere.[10]

  • Temperature Program:

    • Equilibrate at 25 °C.

    • Ramp the temperature from 25 °C to a temperature approximately 50 °C above the expected melting point (e.g., 250 °C) at a heating rate of 10 °C/min.[10]

    • Cool the sample to 25 °C at a rate of 20 °C/min.

    • Perform a second heating scan from 25 °C to 250 °C at 10 °C/min to observe any changes in the thermal behavior after the initial melt and recrystallization.

  • Data Acquisition: Record the heat flow as a function of temperature.

Data Interpretation

The resulting DSC thermogram should be analyzed to identify the melting endotherm. The onset temperature of this peak is reported as the melting point. The peak temperature and the enthalpy of fusion should also be recorded.

Workflow for DSC Analysis

DSC_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_run Experimental Run cluster_analysis Data Analysis P1 Weigh 1-3 mg of sample P2 Place in aluminum pan P1->P2 P3 Hermetically seal pan P2->P3 I1 Place sample and reference pans in DSC cell P3->I1 I2 Set N2 purge gas flow to 50 mL/min I1->I2 R1 Equilibrate at 25°C I2->R1 R2 Heat to 250°C at 10°C/min R1->R2 R3 Cool to 25°C R2->R3 R4 Second heating scan to 250°C R3->R4 A1 Plot heat flow vs. temperature R4->A1 A2 Identify melting endotherm A1->A2 A3 Determine onset temperature (Melting Point) A2->A3

Caption: Workflow for Melting Point Determination using DSC.

Evaluation of Thermal Stability by Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[11] It is essential for determining the thermal stability and decomposition profile of a material.[3]

Scientific Rationale

As a sample is heated, it may undergo decomposition, leading to the loss of volatile fragments. TGA records this mass loss against temperature. The resulting TGA curve provides key information, including:

  • Onset of Decomposition (Tₒ): The temperature at which significant mass loss begins. This is a primary indicator of thermal stability.

  • Temperature of Maximum Mass Loss Rate (Tₘₐₓ): Determined from the peak of the first derivative of the TGA curve (the DTG curve), this indicates the point of fastest decomposition.

  • Decomposition Steps: Multiple steps in the mass loss curve can indicate a multi-stage decomposition process.

  • Residual Mass: The amount of material remaining at the end of the experiment.

Expected Thermal Stability

Thiophene-containing aromatic systems generally exhibit good thermal stability.[4] For small molecules, decomposition often involves the cleavage of substituent groups or the fragmentation of the heterocyclic ring. For 4-(3-Methoxyphenyl)thiophene-2-carboxylic acid, potential decomposition pathways could include decarboxylation (loss of CO₂) from the carboxylic acid group, or cleavage of the methoxy group. The thermal decomposition of carboxylic acids can be complex and is influenced by the molecular structure.[12] Studies on other substituted thiophenes have shown high thermal stability, with decomposition temperatures often exceeding 300 °C.[13]

Experimental Protocol for TGA

This protocol provides a standard method for assessing the thermal stability of 4-(3-Methoxyphenyl)thiophene-2-carboxylic acid.

Instrumentation: A calibrated Thermogravimetric Analyzer.

Sample Preparation:

  • Accurately weigh 5-10 mg of the powdered sample into a ceramic or platinum TGA pan.[14]

  • Ensure the sample is evenly spread in a thin layer at the bottom of the pan to facilitate uniform heating.[14]

Experimental Parameters:

  • Purge Gas: Nitrogen, at a flow rate of 20-50 mL/min, to prevent oxidative decomposition.

  • Temperature Program:

    • Equilibrate at 30 °C.

    • Ramp the temperature from 30 °C to a high temperature (e.g., 600 °C) at a constant heating rate of 10 °C/min.

  • Data Acquisition: Record the sample mass as a function of temperature.

Data Interpretation

The TGA thermogram (mass vs. temperature) and its first derivative (DTG curve) should be plotted. From these plots, the onset temperature of decomposition (often defined as the temperature at 5% mass loss), the temperature(s) of maximum decomposition rate from the DTG peaks, and the percentage of mass lost at each stage should be determined.

Workflow for TGA

TGA_Workflow cluster_prep_tga Sample Preparation cluster_instrument_tga Instrument Setup cluster_run_tga Experimental Run cluster_analysis_tga Data Analysis TP1 Weigh 5-10 mg of sample TP2 Place in TGA pan TP1->TP2 TP3 Spread sample evenly TP2->TP3 TI1 Place pan in TGA furnace TP3->TI1 TI2 Set N2 purge gas flow TI1->TI2 TR1 Equilibrate at 30°C TI2->TR1 TR2 Heat to 600°C at 10°C/min TR1->TR2 TA1 Plot Mass % vs. Temperature (TGA Curve) TR2->TA1 TA2 Plot d(Mass %)/dT vs. Temperature (DTG Curve) TA1->TA2 TA3 Determine Onset of Decomposition (Tₒ) TA1->TA3 TA4 Identify Tₘₐₓ from DTG peaks TA2->TA4

Caption: Workflow for Thermal Stability Analysis using TGA.

Conclusion

While direct experimental data on the melting point and thermal stability of 4-(3-Methoxyphenyl)thiophene-2-carboxylic acid are not prevalent in the public domain, this guide provides a robust framework for their determination. Based on the analysis of structurally similar compounds, a melting point in the range of 170-210 °C and a decomposition temperature above 250 °C can be anticipated. The detailed DSC and TGA protocols herein described represent best practices for the characterization of such compounds, ensuring the generation of high-quality, reliable data critical for applications in drug development and materials science. The application of these standardized methods will enable researchers to build a comprehensive thermal properties profile for this and other novel thiophene derivatives.

References

  • Structural and thermal properties of carboxylic acid functionalized polythiophenes. ResearchGate. (2026). [Link]

  • Practical Use of Differential Scanning Calorimetry for Thermal Stability Hazard Evaluation. ACS Publications. (2019). [Link]

  • TGA Sample Preparation: A Complete Guide. Torontech. (2025). [Link]

  • Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. MDPI. (2025). [Link]

  • Thermogravimetric Analysis (TGA)/Differential Scanning Calorimetry (DSC). Chemistry LibreTexts. (2022). [Link]

  • DSC Protocol. Alan Cooper. [Link]

  • Thermal Degradation of Small Molecules: A Global Metabolomic Investigation. ACS Publications. (2015). [Link]

  • Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. MDPI. (2024). [Link]

  • Experimental methods in chemical engineering: Thermogravimetric analysis—TGA. ResearchGate. (2019). [Link]

  • Thermogravimetric analysis. Wikipedia. [Link]

  • Differential Scanning Calorimetry. Chemistry LibreTexts. (2023). [Link]

  • Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. IntechOpen. [Link]

  • 2020 Differential Scanning Calorimetry (DSC) Practical Training Course. TA Instruments. (2020). [Link]

  • Thermogravimetric Analysis (TGA) Theory and Applications. TA Instruments. [Link]

  • Influence of the terminal group on the thermal decomposition reactions of carboxylic acids on copper: nature of the carbonaceous film. RSC Publishing. [Link]

  • Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen. PMC. [Link]

  • Synthesis, Thermal Decomposition Kinetics and Detonation Performance of a Three-Dimensional Solvent-Free Energetic Ag(I)-MOF. MDPI. [Link]

  • Photophysical, Thermal and Structural Properties of Thiophene and Benzodithiophene-Based Copolymers Synthesized by Direct Arylation Polycondensation Method. MDPI. (2021). [Link]

  • Exploration of 4-substituted thiophene-based azo dyes for dye-sensitized solar cells and non-linear optical materials: synthesis and an in silico approach. RSC Publishing. [Link]

  • NEW DERIVATIVES OF 2-THIOPHENE CARBOXYLIC ACID : SYNTHESIS , STRUCTURE AND ANTIMICROBIAL STUDIES. Semantic Scholar. [Link]

  • Differential reactivity of thiophene-2-carboxylic and thiophene-3-carboxylic acids: Results from DFT and Hartree-Fock theory. PubMed. (2010). [Link]

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 4-(3-Methoxyphenyl)thiophene-2-carboxylic acid

Application Note: Step-by-Step Synthesis Protocol for 4-(3-Methoxyphenyl)thiophene-2-carboxylic acid Introduction & Strategic Rationale Thiophene-2-carboxylic acid derivatives are highly valued in medicinal chemistry as...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Step-by-Step Synthesis Protocol for 4-(3-Methoxyphenyl)thiophene-2-carboxylic acid

Introduction & Strategic Rationale

Thiophene-2-carboxylic acid derivatives are highly valued in medicinal chemistry as versatile bioisosteres for benzoic acids, frequently appearing in the development of receptor agonists and enzyme inhibitors. The synthesis of 4-(3-Methoxyphenyl)thiophene-2-carboxylic acid is best achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling between 4-bromothiophene-2-carboxylic acid and (3-methoxyphenyl)boronic acid.

While many protocols dictate the prior esterification of the carboxylic acid to prevent coordination to the palladium center [1], performing a direct cross-coupling on the unprotected free acid significantly improves atom economy and reduces the overall workflow by two synthetic steps (esterification and subsequent saponification) [2]. To overcome the potential catalyst deactivation caused by the free carboxylate, this protocol utilizes a robust bidentate catalyst, Pd(dppf)Cl2​ , and an excess of base to ensure complete in situ formation of the carboxylate salt [3].

Mechanistic Workflow & Experimental Design

The strategic advantage of this protocol lies in its self-purifying workup design . Because the target molecule contains a carboxylic acid, it remains highly water-soluble in basic conditions. By extracting the basic aqueous reaction mixture with an organic solvent, all lipophilic impurities (cleaved ligands, unreacted boronic acid, and homocoupled byproducts) are easily stripped away. Subsequent acidification of the aqueous layer triggers the precipitation of the highly pure target compound.

G N1 Reagent Assembly (Thiophene + Boronic Acid + Base) N2 Degassing (N2/Ar Purge for 15 min) N1->N2 N3 Suzuki Coupling (Pd(dppf)Cl2, 90°C, 6-8h) N2->N3 N4 Aqueous Workup (Extract impurities w/ EtOAc) N3->N4 N5 Acidification (HCl to pH 2) N4->N5 N6 Isolation & Purification (Filtration & Drying) N5->N6

Workflow for the direct Suzuki-Miyaura coupling and isolation of the free carboxylic acid.

Reagents and Materials

ReagentMW ( g/mol )EquivalentsAmount (10 mmol scale)Role
4-Bromothiophene-2-carboxylic acid207.041.02.07 gElectrophile
(3-Methoxyphenyl)boronic acid151.961.21.82 gNucleophile
Pd(dppf)Cl2​⋅CH2​Cl2​ 816.640.05408 mgCatalyst
Na2​CO3​ 105.993.03.18 gBase
1,4-Dioxane88.11-40 mLOrganic Solvent
Deionized Water18.02-10 mLAqueous Solvent

Step-by-Step Execution Protocol

Step 1: Reagent Assembly & Degassing

  • In a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, add 4-bromothiophene-2-carboxylic acid (2.07 g, 10 mmol), (3-methoxyphenyl)boronic acid (1.82 g, 12 mmol), and Na2​CO3​ (3.18 g, 30 mmol).

  • Add 1,4-Dioxane (40 mL) and Deionized Water (10 mL).

  • Sparge the heterogeneous mixture vigorously with Argon or Nitrogen for 15 minutes. Causality: The removal of dissolved oxygen is critical. Oxygen rapidly oxidizes the active Pd0 species to an inactive PdII state and promotes the oxidative homocoupling of the boronic acid into 3,3'-dimethoxybiphenyl, severely depressing the yield [1].

Step 2: Catalyst Addition & Cross-Coupling

  • Briefly remove the septum and quickly add the Pd(dppf)Cl2​⋅CH2​Cl2​ catalyst (408 mg, 0.5 mmol) under a positive stream of inert gas.

  • Attach a reflux condenser, seal the system, and immerse the flask in a pre-heated oil bath at 85–90 °C.

  • Stir vigorously for 6 to 8 hours. Causality: The Na2​CO3​ base serves a dual purpose. The first equivalent deprotonates the carboxylic acid to form the soluble sodium carboxylate. The remaining equivalents facilitate the transmetalation step of the catalytic cycle by forming the reactive arylboronate intermediate [2].

Step 3: Self-Purifying Aqueous Workup

  • Cool the reaction mixture to room temperature. The mixture will be dark and biphasic.

  • Dilute the mixture with an additional 50 mL of Deionized Water to ensure all carboxylate salts are fully dissolved.

  • Transfer to a separatory funnel and extract the aqueous layer with Ethyl Acetate ( 3×30 mL). Causality: At this highly basic pH (>10), the target product is exclusively in the aqueous layer as a sodium salt. The ethyl acetate extractions selectively remove the cleaved dppf ligand, unreacted boronic acid, and any homocoupled biphenyl impurities. Discard the organic layers.

Step 4: Acidification & Isolation

  • Transfer the purified aqueous layer to a 250 mL Erlenmeyer flask and cool it in an ice bath to 0–5 °C.

  • While stirring vigorously, slowly add 2M HCl dropwise until the pH of the solution reaches ~2.0 (verify via pH paper).

  • A dense precipitate will form immediately. Causality: Protonation converts the water-soluble sodium carboxylate back into the neutral, highly hydrophobic free carboxylic acid, forcing it to crash out of the aqueous solution.

Step 5: Filtration & Drying

  • Collect the precipitate via vacuum filtration using a Büchner funnel.

  • Wash the filter cake with ice-cold water ( 2×15 mL) to remove residual inorganic salts ( NaCl , Na2​CO3​ ), followed by a wash with cold hexanes ( 10 mL) to remove any trace lipophilic residues.

  • Dry the solid under high vacuum at 45 °C for 12 hours to afford the pure product. Expected yield: 75-85% (1.75 - 1.98 g).

Analytical Characterization & Self-Validation

To ensure the integrity of the synthesized compound, validate the output against the following parameters:

  • TLC Monitoring: Use a solvent system of Hexanes/EtOAc/Glacial Acetic Acid (50:45:5). The addition of acetic acid is mandatory to prevent the carboxylic acid from streaking on the silica gel. The product will exhibit a higher Rf​ value than the starting 4-bromothiophene-2-carboxylic acid due to the added lipophilicity of the methoxyphenyl ring.

  • Phase Validation: During Step 3, spotting both the aqueous and organic layers on a TLC plate will validate the separation. The basic aqueous layer will show the product locked at the baseline, while the organic layer will show fast-moving impurity spots.

  • LC-MS Analysis: Electrospray ionization in negative mode (ESI-) should yield a dominant [M−H]− peak at m/z≈233.0 (Exact mass: 234.03 Da).

  • 1 H NMR (400 MHz, DMSO- d6​ ): Look for the disappearance of the starting material's thiophene protons and the appearance of a sharp singlet integrating to 3H at ∼3.8 ppm, corresponding to the −OCH3​ group. The carboxylic acid proton will appear as a broad singlet far downfield ( >12.0 ppm).

References

  • Structure–Activity Relationships of Highly Potent and Selective A2B Adenosine Receptor Agonists. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • A Structure–Activity Relationship Study of Bitopic N6-Substituted Adenosine Derivatives as Biased Adenosine A1 Receptor Agonists. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

Application

Application Note: Advanced Strategies for Amide Bond Formation with 4-(3-Methoxyphenyl)thiophene-2-carboxylic acid

Abstract This guide provides a comprehensive overview and detailed protocols for the synthesis of amides from 4-(3-methoxyphenyl)thiophene-2-carboxylic acid, a heterocyclic building block of interest in medicinal chemist...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive overview and detailed protocols for the synthesis of amides from 4-(3-methoxyphenyl)thiophene-2-carboxylic acid, a heterocyclic building block of interest in medicinal chemistry and materials science. We address the critical step of carboxylic acid activation and subsequent coupling with amines, presenting two field-proven, reliable protocols utilizing carbodiimide and uronium salt-based reagents. The causality behind experimental choices, mechanistic insights, and troubleshooting strategies are discussed to empower researchers in achieving high-yield, high-purity amide products. This document is intended for researchers, scientists, and drug development professionals engaged in synthetic organic chemistry.

Introduction: The Significance of the Thiophene Scaffold

The 4-arylthiophene-2-carboxamide scaffold is a privileged structure in modern chemistry. Thiophene-based molecules are known to exhibit a wide range of biological activities, and their structural rigidity and electronic properties make them valuable components in the design of novel therapeutics and functional materials.[1] Specifically, 4-(3-methoxyphenyl)thiophene-2-carboxylic acid serves as a versatile precursor for creating libraries of amide derivatives for screening and optimization campaigns.

The formation of an amide bond, while conceptually simple, is a kinetically controlled process that requires the activation of the carboxylic acid to facilitate nucleophilic attack by an amine.[2][3] The choice of coupling reagent and reaction conditions is paramount to ensure efficient conversion, minimize side reactions, and preserve the integrity of sensitive functional groups.[3] This note details two robust methodologies for this transformation.

Foundational Principles: Activating the Carboxylic Acid

Direct condensation of a carboxylic acid and an amine is generally inefficient. The primary challenge lies in converting the hydroxyl group of the carboxylic acid into a better leaving group. This is achieved using "coupling reagents" that form a highly reactive acylating intermediate in situ.[4]

Two of the most reliable and widely adopted classes of coupling reagents are:

  • Carbodiimides (e.g., EDC): These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[2] To prevent side reactions and enhance efficiency, additives like 1-hydroxybenzotriazole (HOBt) or OxymaPure® are used to trap this intermediate, forming a more stable active ester.[2][5]

  • Uronium/Guanidinium Salts (e.g., HATU): These reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate), are among the most powerful coupling agents.[6][7] They react with the carboxylate (formed in the presence of a non-nucleophilic base) to generate a highly reactive OAt-active ester, which rapidly undergoes aminolysis.[6][8][9] The "7-Aza" effect of the HOAt leaving group is credited with accelerating the rate of amide formation, making HATU particularly effective for challenging couplings.[8]

G cluster_activation Activation Phase cluster_coupling Coupling Phase Acid R-COOH ActiveEster Activated Intermediate (e.g., O-Acylisourea, OAt-Ester) Acid->ActiveEster Reagent Coupling Reagent Reagent->ActiveEster Base Base (e.g., DIPEA) Base->Acid Deprotonates Amide Amide Product ActiveEster->Amide Nucleophilic Attack Amine R'-NH2 Amine->Amide caption Fig. 1: General Amide Coupling Mechanism G reagent reagent process process analysis analysis product product start Weigh Reagents: - Acid (1 eq) - HATU (1.1 eq) - Amine (1.1 eq) dissolve Dissolve Acid & HATU in Anhydrous DMF start->dissolve cool Cool to 0 °C dissolve->cool add_base Add DIPEA (3 eq) cool->add_base preactivate Pre-activate 15-30 min add_base->preactivate add_amine Add Amine preactivate->add_amine react Warm to RT Stir 1-18h add_amine->react monitor Monitor by TLC / LC-MS react->monitor workup Aqueous Workup (LiCl, HCl, NaHCO₃) monitor->workup Reaction Complete purify Column Chromatography workup->purify final Pure Amide Product purify->final caption Fig. 2: HATU Coupling Experimental Workflow

Sources

Method

Application Note &amp; Protocols: Covalent Conjugation of 4-(3-Methoxyphenyl)thiophene-2-carboxylic acid to Peptides and Proteins

Introduction Bioconjugation, the covalent linking of two molecules where at least one is a biomolecule, is a foundational technology in modern research, diagnostics, and therapeutics.[1][2] This process enables the creat...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Bioconjugation, the covalent linking of two molecules where at least one is a biomolecule, is a foundational technology in modern research, diagnostics, and therapeutics.[1][2] This process enables the creation of advanced molecular tools, such as antibody-drug conjugates (ADCs) for targeted cancer therapy, labeled peptides for diagnostic imaging, and immobilized proteins for biochemical assays.[3][4][5] The core of bioconjugation lies in leveraging specific functional groups on biomolecules to form stable, covalent bonds with a molecule of interest.[6]

This guide provides a detailed technical overview and actionable protocols for the bioconjugation of 4-(3-Methoxyphenyl)thiophene-2-carboxylic acid, a novel small molecule, to peptides and proteins. The strategy focuses on the chemical modification of primary amines (–NH₂), which are abundantly available on the N-terminus of polypeptide chains and the side chains of lysine residues.[7][8][9] These surface-exposed amines are excellent nucleophilic targets for forming stable amide bonds.[9]

We will explore two robust and widely adopted coupling chemistries:

  • EDC/NHS Chemistry: A common, two-step method using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) for activating the carboxylic acid.[10][11]

  • HATU Chemistry: A highly efficient, third-generation coupling method utilizing Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU), often employed for more challenging or sensitive conjugations.[12][13]

These protocols are designed for researchers, scientists, and drug development professionals to provide a framework for experimental design, execution, and validation of the resulting bioconjugates.

Core Principles of Amine-Reactive Conjugation

The fundamental principle of the methods described here is the activation of the carboxylic acid group on 4-(3-Methoxyphenyl)thiophene-2-carboxylic acid to make it susceptible to nucleophilic attack by the primary amines on a peptide or protein.[7][9]

  • Target Moieties: The primary targets on the biomolecule are the ε-amine of lysine side chains and the α-amine of the N-terminus.[8] Because most proteins and many peptides contain multiple lysine residues, this method typically results in a heterogeneous population of conjugates with the small molecule attached at various sites.

  • Reaction pH: The pH of the reaction is a critical parameter. The reactive species is the deprotonated primary amine (–NH₂), which is a strong nucleophile.[9] Reactions are typically performed at a pH between 7.2 and 8.5. This range represents a crucial compromise: it is high enough to ensure a sufficient concentration of deprotonated amines for efficient reaction, yet low enough to minimize the competing hydrolysis of the activated ester.[7][9]

  • Buffer Selection: It is imperative to use a non-amine-containing buffer, such as Phosphate-Buffered Saline (PBS), MES (2-(N-morpholino)ethanesulfonic acid), or HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid).[7] Buffers containing primary amines, like Tris (tris(hydroxymethyl)aminomethane), will compete with the target biomolecule for reaction with the activated small molecule, drastically reducing conjugation efficiency.

Protocol 1: Two-Step Conjugation using EDC/NHS Chemistry

The EDC/NHS system is the most widely used method for coupling carboxyl groups to primary amines.[10] It is a "zero-length" crosslinking method, meaning no atoms from the coupling agents are incorporated into the final bond.[14] The reaction proceeds in two steps to enhance efficiency and control.[10][15]

Mechanism of Action:

  • Activation: EDC reacts with the carboxyl group of 4-(3-Methoxyphenyl)thiophene-2-carboxylic acid to form a highly reactive but unstable O-acylisourea intermediate.[10][16]

  • Stabilization: N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, is added to react with the O-acylisourea intermediate. This forms a semi-stable, amine-reactive NHS ester, which is less susceptible to hydrolysis than the O-acylisourea intermediate, allowing for a more controlled reaction with the protein's amines.[10][15][16]

EDC_NHS_Mechanism cluster_activation Step 1: Activation cluster_conjugation Step 2: Conjugation CarboxylicAcid 4-(3-Methoxyphenyl)thiophene- 2-carboxylic acid (R-COOH) Intermediate O-acylisourea Intermediate (Unstable) CarboxylicAcid->Intermediate + EDC EDC EDC->Intermediate Intermediate->CarboxylicAcid Hydrolysis NHSEster Amine-Reactive NHS Ester Intermediate->NHSEster + Byproduct1 Isourea Byproduct NHS NHS / Sulfo-NHS NHS->NHSEster Protein Peptide/Protein (Prot-NH₂) NHSEster->Protein pH 7.2-8.5 Conjugate Final Conjugate (Prot-NH-CO-R) NHSEster->Conjugate Byproduct2 NHS NHSEster->Byproduct2 Protein->Conjugate

EDC/NHS reaction mechanism for bioconjugation.
Materials and Reagents
  • 4-(3-Methoxyphenyl)thiophene-2-carboxylic acid

  • Peptide or Protein of interest

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide Hydrochloride (EDC, EDAC)

  • N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 100 mM MES, 150 mM NaCl, pH 6.0

  • Conjugation Buffer: 1X PBS (Phosphate-Buffered Saline), pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M Hydroxylamine, pH 8.5

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns) for protein purification

  • HPLC system for peptide purification

Step-by-Step Protocol

A. Reagent Preparation

  • Peptide/Protein Solution: Prepare the biomolecule in the Conjugation Buffer at a concentration of 1-10 mg/mL.

  • Small Molecule Stock: Prepare a 10-50 mM stock solution of 4-(3-Methoxyphenyl)thiophene-2-carboxylic acid in anhydrous DMF or DMSO.

  • EDC/Sulfo-NHS Solutions: Crucially, these reagents are moisture-sensitive and must be prepared immediately before use.[15] Dissolve EDC and Sulfo-NHS in chilled Activation Buffer to a final concentration of 100 mM each.

B. Activation of Carboxylic Acid (Step 1)

  • Determine the volume of the small molecule stock solution needed. The molar ratio of small molecule:EDC:Sulfo-NHS to protein is a key parameter for optimization (see Table 1). A common starting point is a 20:50:50 molar excess over the protein.

  • In a microcentrifuge tube, combine the required volume of the 4-(3-Methoxyphenyl)thiophene-2-carboxylic acid stock solution with the freshly prepared EDC and Sulfo-NHS solutions.

  • Vortex briefly and incubate for 15-30 minutes at room temperature to form the amine-reactive Sulfo-NHS ester.

C. Conjugation to Peptide/Protein (Step 2)

  • Add the activated small molecule mixture from step B.2 directly to the peptide/protein solution.

  • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

D. Quenching the Reaction

  • Stop the reaction by adding the Quenching Buffer to a final concentration of 10-50 mM (e.g., add 10-50 µL of 1 M Tris-HCl per 1 mL of reaction volume).

  • The primary amines in the quenching buffer will react with any remaining NHS-esters.

  • Incubate for 15 minutes at room temperature.

E. Purification of the Conjugate

  • For Proteins (>10 kDa): Remove unreacted small molecules and byproducts using a desalting column equilibrated with your desired storage buffer (e.g., PBS).[10]

  • For Peptides: Purify the conjugate using reverse-phase high-performance liquid chromatography (RP-HPLC). The conjugate will typically have a longer retention time than the unconjugated peptide due to the increased hydrophobicity.[17][18]

ParameterStarting Ratio (Molecule:Protein)Rationale & Optimization Notes
Small Molecule 10-50 fold molar excessHigher ratios increase the degree of labeling (DOL). Excessively high ratios can lead to protein precipitation or modification of critical residues, potentially impacting function.
EDC / Sulfo-NHS 2-5 fold molar excess over small moleculeEnsures efficient activation of the carboxylic acid. A 1:1 or higher ratio of Sulfo-NHS to EDC is recommended to maximize the formation of the more stable NHS-ester.[11]
Reaction pH pH 7.2 - 8.0Balances amine reactivity with the hydrolysis of the NHS-ester. Lower pH (6.5-7.2) can increase ester stability but reduces reaction speed.
Reaction Time 1-2 hours at RT; overnight at 4°CLonger incubation can increase conjugation efficiency, but also increases the risk of protein degradation or NHS-ester hydrolysis.
Temperature Room Temperature or 4°CRoom temperature is faster. 4°C may be preferable for sensitive proteins to maintain their stability.
Table 1. Key parameters for optimizing EDC/NHS conjugation reactions.

Protocol 2: High-Efficiency Conjugation using HATU Chemistry

HATU is a third-generation uronium salt-based coupling reagent known for its high efficiency and fast reaction rates, even with sterically hindered molecules.[12][19][20] It is particularly useful when EDC/NHS chemistry yields poor results or when racemization of adjacent chiral centers is a concern.[12][20]

Mechanism of Action: The HATU mechanism involves the formation of a highly reactive OAt-active ester.[13] A non-nucleophilic organic base, such as N,N-diisopropylethylamine (DIPEA), is required to deprotonate the carboxylic acid, which then attacks the HATU reagent.[21]

HATU_Mechanism cluster_activation Activation cluster_conjugation Conjugation CarboxylicAcid R-COOH Carboxylate Carboxylate (R-COO⁻) CarboxylicAcid->Carboxylate + Base DIPEA (Base) Base->Carboxylate ActiveEster OAt-Active Ester (Highly Reactive) Carboxylate->ActiveEster + HATU HATU HATU->ActiveEster Protein Peptide/Protein (Prot-NH₂) ActiveEster->Protein Conjugate Final Conjugate (Prot-NH-CO-R) ActiveEster->Conjugate Byproduct1 Tetramethylurea Byproduct2 HOAt ActiveEster->Byproduct2 Protein->Conjugate

HATU reaction mechanism for amide bond formation.
Materials and Reagents
  • All materials from Protocol 1, except EDC and Sulfo-NHS

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous Dimethylformamide (DMF)

Step-by-Step Protocol

A. Reagent Preparation

  • Peptide/Protein Solution: Exchange the biomolecule into a buffer compatible with organic solvents, such as PBS containing up to 20-30% DMF. Ensure the final pH is ~7.5-8.5.

  • Small Molecule/HATU Solution: Perform this pre-activation step immediately before adding to the protein. In a separate tube, dissolve 4-(3-Methoxyphenyl)thiophene-2-carboxylic acid (e.g., 1.2 equivalents relative to the amine) and HATU (e.g., 1.2 equivalents) in anhydrous DMF.

  • Add DIPEA (e.g., 2.4 equivalents) to the mixture.

  • Allow the activation to proceed for 5-10 minutes at room temperature.

B. Conjugation Reaction

  • Add the pre-activated small molecule/HATU mixture directly to the peptide/protein solution.

  • Incubate for 1-4 hours at room temperature with gentle mixing.

C. Quenching and Purification

  • Quenching is often not explicitly necessary as excess activated esters will hydrolyze, but adding a quenching buffer (as in Protocol 1) can ensure the reaction is fully stopped.

  • Purify the resulting conjugate using desalting columns (for proteins) or RP-HPLC (for peptides) as described in Protocol 1, ensuring the mobile phases for HPLC are compatible with removing DMF and DIPEA.

Purification and Characterization of Bioconjugates

Successful conjugation must be confirmed, and the final product must be purified and characterized.

Overall_Workflow Prep 1. Reagent Preparation - Dissolve Protein/Peptide - Prepare Small Molecule Stock - Prepare Coupling Agents Activation 2. Carboxylic Acid Activation (EDC/NHS or HATU) Prep->Activation Conjugation 3. Conjugation Reaction - Mix Activated Molecule with Protein - Incubate (Time, Temp) Activation->Conjugation Purification 4. Purification - Remove excess reagents Conjugation->Purification Quench First Characterization 5. Characterization - Confirm Conjugation Purification->Characterization Desalting Desalting / SEC (Proteins) Purification->Desalting HPLC_Pur RP-HPLC (Peptides) Purification->HPLC_Pur MS Mass Spectrometry (Mass Shift, DOL) Characterization->MS HPLC_Char HPLC Analysis (Purity, Retention Shift) Characterization->HPLC_Char SDS SDS-PAGE (Integrity Check) Characterization->SDS

Sources

Application

Scale-Up Manufacturing Process for 4-(3-Methoxyphenyl)thiophene-2-carboxylic Acid: A Robust Suzuki-Miyaura Protocol

An Application Note by a Senior Application Scientist The transition of palladium-catalyzed cross-coupling reactions from discovery bench-scale (milligrams) to pilot-plant manufacturing (kilograms) is fraught with engine...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note by a Senior Application Scientist

The transition of palladium-catalyzed cross-coupling reactions from discovery bench-scale (milligrams) to pilot-plant manufacturing (kilograms) is fraught with engineering and chemical challenges. Issues such as catalyst degradation, biphasic mass transfer limitations, and residual heavy metal contamination routinely derail scale-up efforts.

This technical guide details a fully optimized, self-validating 10 kg scale-up protocol for the synthesis of 4-(3-Methoxyphenyl)thiophene-2-carboxylic acid , a critical building block in advanced drug development. By leveraging an orthogonal acid-base extraction strategy and a targeted palladium remediation workflow, this process ensures >99% API purity with <10 ppm residual palladium.

Retrosynthetic Rationale & Mechanistic Causality

The target molecule is synthesized via a Suzuki-Miyaura cross-coupling between 4-bromothiophene-2-carboxylic acid and (3-methoxyphenyl)boronic acid.

Causality in Substrate Selection: A common pitfall in early-stage chemistry is the unnecessary esterification of the carboxylic acid prior to coupling. In our scaled-up process, we utilize the unprotected carboxylic acid . By introducing 3.0 equivalents of potassium carbonate ( K2​CO3​ ), the first equivalent quantitatively deprotonates the carboxylic acid. The resulting highly water-soluble potassium carboxylate salt partitions exclusively into the aqueous phase of the biphasic reaction mixture. This not only improves atom economy by eliminating protection/deprotection steps but also prevents the product from over-reacting at the organic-aqueous interface.

CatalyticCycle Pd0 Active Catalyst [Pd(0)L2] PdII_OA Oxidative Addition Ar-Pd(II)-Br Pd0->PdII_OA 4-Bromothiophene-2-carboxylic acid PdII_TM Transmetalation Ar-Pd(II)-Ar' PdII_OA->PdII_TM (3-Methoxyphenyl)boronic acid + Base (K2CO3) PdII_TM->Pd0 Catalyst Regeneration Product Target Molecule Cross-Coupled Product PdII_TM->Product Reductive Elimination

Figure 2: Suzuki-Miyaura catalytic cycle for the target thiophene derivative.

Causality in Catalyst Selection: Thienylboronic acids and electron-rich arylboronic acids are highly susceptible to protodeboronation and homocoupling 1[1]. To mitigate this, we employ Pd(dppf)Cl2​ . The bidentate nature of the dppf ligand enforces a strict cis-geometry at the palladium center, which drastically accelerates the rate of reductive elimination compared to monodentate ligands like PPh3​ , outcompeting off-target degradation pathways.

Process Optimization & Scale-Up Parameters

To ensure a robust scale-up, extensive solvent and base screening was conducted. The goal was to identify a biphasic system that provides optimal mass transfer at reflux while allowing for clean phase separation upon cooling.

Table 1: Quantitative Optimization of Reaction Parameters (100 g Pilot Scale)
Solvent SystemBase (Equiv)Temp (°C)Conversion (%)Impurity Profile
THF/ H2​O (4:1) Na2​CO3​ (2.5)6585.2High des-bromo (4.1%)
1,4-Dioxane/ H2​O (4:1) K3​PO4​ (2.5)8592.4Moderate homocoupling (2.3%)
EtOH/ H2​O (1:1) K2​CO3​ (3.0)80>99.0Clean (<0.5% homocoupling)
2-BuOH/ H2​O (7:3) K2​CO3​ (3.0)89>99.5Clean (<0.1% homocoupling)

Conclusion: The 2-Butanol/Water (7:3) system operating at 89 °C was selected. This specific solvent ratio provides an optimal boiling point that maximizes the catalytic turnover rate while avoiding the thermal decomposition of the boronic acid 2[2]. Furthermore, K2​CO3​ proved superior to sodium bases due to the higher solubility of the resulting potassium carboxylate salt in the aqueous phase 3[3].

Orthogonal Purification & Palladium Remediation Strategy

A critical bottleneck in API synthesis is reducing residual heavy metals. Rather than relying on expensive solid-supported scavengers, this protocol utilizes a highly scalable liquid-liquid extraction technique.

Because our product is a water-soluble potassium salt at the end of the reaction (pH > 10), we can perform an orthogonal acid-base swing :

  • Basic Toluene Wash: Washing the basic reaction mixture with toluene extracts neutral organic impurities (homocoupled boronic acid, free dppf ligand, and organic-soluble Pd species) while the product remains safely in the aqueous phase.

  • Acidification: The aqueous phase is acidified to pH 2, precipitating the free carboxylic acid, which is immediately extracted into 2-Methyltetrahydrofuran (2-MeTHF).

  • Palladium Scavenging: The 2-MeTHF layer is treated with 20% aqueous sodium bisulfite ( NaHSO3​ ) at 60 °C. The bisulfite ion acts as a strong soft ligand, coordinating residual soft Pd(II) ions and pulling them into the aqueous waste stream, reliably dropping palladium levels from ~8000 ppm to <100 ppm 4[4].

Workflow SM Reaction Setup 4-Bromo-TCA, 3-MeO-PBA, K2CO3 Rxn Suzuki-Miyaura Coupling Pd(dppf)Cl2, 2-BuOH/H2O, 89°C SM->Rxn TolueneWash Impurity Extraction Toluene Wash (Basic pH) Rxn->TolueneWash Acidification Acidification & Extraction HCl to pH 2, Extract with 2-MeTHF TolueneWash->Acidification PdRemoval Palladium Remediation 20% aq. NaHSO3 wash at 60°C Acidification->PdRemoval Cryst Crystallization Heptane Anti-solvent Addition PdRemoval->Cryst

Figure 1: Unit operations for the scalable synthesis of 4-(3-Methoxyphenyl)thiophene-2-carboxylic acid.

Detailed Manufacturing Protocol (10 kg Scale)

Note: This protocol is designed as a self-validating system. Do not proceed to subsequent phases unless In-Process Control (IPC) criteria are explicitly met.

Phase 1: Reactor Preparation & Inertion
  • Clean and dry a 100 L glass-lined reactor.

  • Perform three vacuum/nitrogen purge cycles.

  • IPC Check 1: Sample the headspace using an oxygen sensor. Validation Criterion: O2​ < 1.0%. (Failure to achieve this will result in oxidative deactivation of the Pd catalyst).

Phase 2: Charging & Reaction Execution
  • Charge 4-bromothiophene-2-carboxylic acid (10.0 kg, 48.3 mol, 1.0 eq) and (3-methoxyphenyl)boronic acid (7.71 kg, 50.7 mol, 1.05 eq).

  • Charge K2​CO3​ (20.0 kg, 144.9 mol, 3.0 eq).

  • Add degassed 2-Butanol (35 L) and Deionized Water (15 L). Stir at 150 RPM.

  • Charge Pd(dppf)Cl2​ (176 g, 0.24 mol, 0.5 mol%).

  • Heat the reactor jacket to achieve an internal temperature of 89 °C (gentle reflux). Maintain for 4 hours.

  • IPC Check 2: Withdraw a 5 mL sample, quench with 1M HCl, extract with MeCN, and analyze via HPLC (254 nm). Validation Criterion: < 1.0% Area of 4-bromothiophene-2-carboxylic acid remaining.

Phase 3: Orthogonal Workup & Palladium Scavenging
  • Cool the reactor to 25 °C. Distill off ~30 L of 2-Butanol under reduced pressure (150 mbar) to minimize organic volume.

  • Add Deionized Water (20 L) and Toluene (20 L). Stir vigorously for 15 minutes, then allow phases to settle for 30 minutes.

  • Separate and discard the upper Toluene layer (contains neutral impurities and ligands).

  • To the retained lower aqueous layer, add 2-MeTHF (40 L).

  • Slowly charge 6M HCl (~25 L) while maintaining internal temperature < 30 °C, until the aqueous phase reaches pH 2.0.

  • Stir for 15 minutes, settle, and separate. Retain the upper 2-MeTHF layer (contains the target product).

  • Palladium Remediation: Add 20% w/w aqueous NaHSO3​ (15 L) to the 2-MeTHF layer. Heat the biphasic mixture to 60 °C and stir vigorously for 1 hour.

  • Cool to 25 °C, settle, and discard the lower aqueous bisulfite layer.

  • IPC Check 3: Sample the 2-MeTHF layer for ICP-MS analysis. Validation Criterion: Pd < 50 ppm. (If >50 ppm, repeat step 16).

Phase 4: Crystallization & Isolation
  • Concentrate the 2-MeTHF solution under vacuum to a residual volume of ~15 L.

  • Heat to 50 °C. Slowly add n-Heptane (30 L) over 2 hours as an anti-solvent.

  • Linearly cool the slurry to 5 °C over 4 hours. Hold at 5 °C for 2 hours to maximize crystal yield.

  • Filter the slurry via a Nutsche filter. Wash the filter cake with cold 2-MeTHF/Heptane (1:4, 10 L).

  • Dry the product under vacuum (50 mbar) at 45 °C for 12 hours.

  • IPC Check 4: Perform Loss on Drying (LOD) and Karl Fischer (KF) titration. Validation Criterion: LOD < 0.5%, KF < 0.2%.

References

  • Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique.
  • Lessons Learned during 50 kg Manufacturing of Suzuki–Miyaura Coupling Reaction.
  • Greening the Valsartan Synthesis: Scale-up of Key Suzuki–Miyaura Coupling over SiliaCat DPP-Pd.
  • Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures.

Sources

Technical Notes & Optimization

Troubleshooting

HPLC Analytical Method Development for 4-(3-Methoxyphenyl)thiophene-2-carboxylic acid: Technical Support &amp; Troubleshooting Guide

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I approach high-performance liquid chromatography (HPLC) method development not as a trial-and-error exercise, but as a determinis...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I approach high-performance liquid chromatography (HPLC) method development not as a trial-and-error exercise, but as a deterministic process governed by molecular physicochemical properties. 4-(3-Methoxyphenyl)thiophene-2-carboxylic acid (CAS: 1267168-68-2) presents specific chromatographic challenges due to its ionizable carboxylic acid moiety and the hydrophobic, electron-rich methoxyphenyl-thiophene backbone.

This guide provides researchers and drug development professionals with a self-validating framework, translating chemical causality into robust chromatographic performance.

Part 1: Physicochemical Profiling & Method Rationale

Before touching the instrument, we must define the analyte's behavior. The carboxylic acid group has a predicted pKa of ~3.5 [1]. According to established chromatographic principles, the mobile phase pH must be at least 1.5 to 2 units away from the pKa to ensure the analyte is in a single ionization state [2]. For acidic compounds, operating at a pH of 2.0–2.5 suppresses ionization, increasing hydrophobicity and retention on a reversed-phase (RP) column while preventing peak tailing and splitting.

Table 1: Physicochemical Profile & Chromatographic Implications

ParameterEstimated ValueChromatographic Implication
pKa ~3.5 (Carboxylic Acid)Mobile phase pH must be < 2.0 or > 5.5 to avoid partial ionization and peak splitting [1].
LogP ~2.8 - 3.2Moderate to high hydrophobicity; requires a strong organic modifier (Acetonitrile or Methanol) for elution.
UV Max (λmax) 254 nm, 280 nmConjugated π-system allows for highly sensitive UV/DAD detection [3].
Structure Aromatic rings + -COOHProne to secondary interactions with unreacted silanols on the stationary phase.
Part 2: Core Experimental Protocol (Self-Validating Workflow)

A robust method must prove its own validity during every sequence. This protocol integrates System Suitability Testing (SST) directly into the workflow, ensuring the system is self-validating before any unknown samples are processed.

Step 1: Mobile Phase Preparation (The Foundation)

  • Aqueous Phase (Buffer): Prepare 0.1% v/v Formic Acid (FA) or 0.1% v/v Phosphoric Acid (H3PO4) in LC-MS grade water. This ensures a pH of ~2.1, fully protonating the carboxylic acid [4]. Note: Use FA if MS compatibility is required; use H3PO4 for strict UV assays to minimize baseline drift at low wavelengths.

  • Organic Phase: 100% LC-MS grade Acetonitrile (ACN). ACN provides lower backpressure and sharper peaks for aromatic compounds compared to methanol.

Step 2: Column Selection & Equilibration

  • Install an end-capped C18 column (e.g., 4.6 x 150 mm, 3.5 µm or 5 µm). End-capping is critical to shield the acidic analyte from residual silanol groups.

  • Equilibrate the column with 90% Aqueous / 10% Organic at 1.0 mL/min for 20 column volumes until the baseline is stable.

Step 3: Gradient Elution & System Suitability (Self-Validation)

  • Gradient Program:

    • 0-2 min: 10% ACN

    • 2-10 min: Linear ramp to 90% ACN

    • 10-12 min: Hold at 90% ACN (Wash step)

    • 12-15 min: Return to 10% ACN (Re-equilibration)

  • SST Injection: Inject a 50 µg/mL standard solution 5 consecutive times.

  • Acceptance Criteria: The system is "validated for use" ONLY if:

    • Retention Time (RT) %RSD < 1.0%

    • Peak Area %RSD < 2.0%

    • USP Tailing Factor (Tf) < 1.5

    • Theoretical Plates (N) > 5000

HPLC_Workflow Start Physicochemical Profiling Phase1 Mobile Phase Prep (pH 2.1 Buffer) Start->Phase1 Phase2 Column Equilibration (End-capped C18) Phase1->Phase2 Phase3 Gradient Execution (10% to 90% ACN) Phase2->Phase3 Val System Suitability (Tf < 1.5, RSD < 2%) Phase3->Val

Step-by-step HPLC method development and self-validation workflow.

Part 3: Troubleshooting Guides & FAQs

Q1: I am observing severe peak tailing for 4-(3-Methoxyphenyl)thiophene-2-carboxylic acid. How do I fix this? Senior Scientist Insight: Peak tailing for carboxylic acids is rarely a hardware issue; it is almost always a chemical micro-environment failure. It stems from either partial ionization (pH too close to pKa) or secondary interactions between the electron-rich thiophene/phenyl rings and active metallic/silanol sites on the silica support [5].

Resolution Steps:

  • Verify pH: Ensure your aqueous mobile phase pH is strictly ≤ 2.5. If you are using a weak buffer like ammonium acetate, switch to 0.1% Formic Acid or 0.1% Trifluoroacetic acid (TFA). TFA acts as a strong ion-pairing agent and suppresses silanol activity.

  • Check Column Chemistry: If the pH is correct, the column may be degrading. Switch to a highly inert, double end-capped C18 column, or a column specifically designed for acidic compounds (e.g., columns with embedded polar groups).

Peak_Tailing Issue Peak Tailing Observed (Asymmetry > 1.5) Check1 Check Mobile Phase pH Issue->Check1 Check2 Check Column Activity Issue->Check2 Sol1 Adjust pH < 2.5 (Suppress Ionization) Check1->Sol1 pH > pKa Sol2 Use End-capped C18 or Add 0.1% TFA Check2->Sol2 Silanol Interactions

Decision tree for diagnosing and resolving peak tailing in acidic analytes.

Q2: My retention times are drifting earlier with each injection. What is the root cause? Senior Scientist Insight: Retention time drift toward the void volume indicates a loss of stationary phase interaction. For a hydrophobic acid, this is typically caused by insufficient column re-equilibration or a loss of mobile phase buffering capacity.

Resolution Steps:

  • Extend Re-equilibration: Ensure you are flushing the column with at least 5-10 column volumes of the starting mobile phase (e.g., 10% ACN) between gradient runs.

  • Buffer Depletion: If using volatile buffers (like Formic Acid) over a long sequence (24+ hours), the acid can evaporate from the solvent bottle, causing the pH to slowly rise. As pH rises toward the pKa (~3.5), the molecule becomes ionized, more polar, and elutes faster [2]. Prepare fresh mobile phase daily and keep bottles tightly capped.

Q3: I need to separate the final product from its synthetic precursors (e.g., 3-methoxyphenylboronic acid and 4-bromothiophene-2-carboxylic acid). A standard C18 isn't giving baseline resolution. What are my options? Senior Scientist Insight: When separating closely related aromatic analogs, hydrophobic differences (LogP) alone are insufficient. You must exploit differences in π-π interactions or steric shape.

Resolution Steps:

  • Change the Stationary Phase: Switch from a standard C18 to a Phenyl-Hexyl or Biphenyl column. The biphenyl stationary phase will engage in strong π-π interactions with the methoxyphenyl and thiophene rings, offering orthogonal selectivity compared to purely dispersive C18 interactions.

  • Modify the Organic Solvent: Change the organic modifier from Acetonitrile to Methanol. Methanol is a protic solvent and alters the solvation shell around the carboxylic acid, often drastically changing the selectivity (alpha value) between halogenated precursors and the final cross-coupled product.

Q4: Can I use this method for LC-MS/MS quantification in biological matrices? Senior Scientist Insight: Yes, but with mandatory modifications. The UV-optimized method may use phosphoric acid, which is non-volatile and will severely contaminate a mass spectrometer source [4].

Resolution Steps:

  • Solvent Swap: Strictly use 0.1% Formic Acid or 0.05% Acetic Acid.

  • Matrix Effects: Biological matrices contain phospholipids that cause ion suppression. Implement a solid-phase extraction (SPE) protocol using a mixed-mode anion exchange (MAX) cartridge. The carboxylic acid will bind to the MAX sorbent at neutral pH, allowing you to wash away neutral lipids before eluting the analyte with an acidic organic solvent (e.g., 2% Formic Acid in Methanol) [6].

References
  • A modified RP-HPLC method for the determination of the pKa values of synthesized β-hydroxy-β-arylalkanoic acids Journal of the Serbian Chemical Society
  • pka values - Chrom
  • Application Note: HPLC Quantification of 3-(4-fluorophenyl)thiophene-2-carboxylic acid BenchChem
  • 2-Thiophenecarboxylic acid - SIELC Technologies SIELC Technologies
  • HPLC Separation of Carboxylic Acids - SIELC Technologies SIELC Technologies
  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples N
Optimization

Technical Support Center: Residual Palladium Removal from 4-(3-Methoxyphenyl)thiophene-2-carboxylic acid

Last Updated: March 22, 2026 Introduction Welcome to the Technical Support Center for the purification of 4-(3-Methoxyphenyl)thiophene-2-carboxylic acid. This guide is designed for researchers, scientists, and drug devel...

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Author: BenchChem Technical Support Team. Date: March 2026

Last Updated: March 22, 2026

Introduction

Welcome to the Technical Support Center for the purification of 4-(3-Methoxyphenyl)thiophene-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals who are utilizing palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Heck reactions, to synthesize this and similar active pharmaceutical ingredients (APIs). A critical challenge in these synthetic routes is the effective removal of residual palladium to meet stringent regulatory requirements.[1][2]

The International Council for Harmonisation (ICH) Q3D guideline for elemental impurities establishes a Permitted Daily Exposure (PDE) for palladium, which for oral medications is 100 µ g/day .[2][3] This often translates to a concentration limit of 10 ppm in the final drug substance.[3][4] Failure to meet these limits can lead to regulatory hurdles and compromise the safety and efficacy of the final drug product.

This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address the specific challenges of removing palladium from thiophene-containing compounds. The sulfur atom in the thiophene ring can form stable complexes with palladium, making its removal particularly challenging.[5] This guide will equip you with the knowledge to select and optimize the most effective purification strategies for your specific process.

Frequently Asked Questions (FAQs)

Q1: Why is it so difficult to remove residual palladium from my 4-(3-Methoxyphenyl)thiophene-2-carboxylic acid product?

A1: The primary challenge lies in the strong coordination between the sulfur atom of the thiophene ring and palladium.[5] This interaction can lead to the formation of stable palladium-thiophene complexes that are difficult to break, making it challenging for scavengers to effectively capture the metal. Additionally, residual palladium can exist in various oxidation states (e.g., Pd(0) and Pd(II)), and not all removal methods are equally effective against each form.[6]

Q2: What are the most common methods for removing palladium catalysts?

A2: The most prevalent methods include:

  • Adsorption: Utilizing solid-supported scavengers with functional groups that have a high affinity for palladium, such as thiols, thioureas, and amines.[5][6][7][8] Activated carbon is also a widely used adsorbent.[4][8][9]

  • Filtration: Passing the reaction mixture through a filter aid like Celite® can remove heterogeneous palladium particles.[2][5][10][11] However, this is often insufficient for removing soluble or colloidal palladium species.[12]

  • Crystallization: Recrystallization of the final product can be an effective final polishing step to reduce palladium levels, although it can sometimes concentrate the metal within the crystal lattice.[1]

  • Extraction: Liquid-liquid extraction can be used, but it is often not efficient enough on its own to remove all catalyst residues to the required levels.[11]

Q3: What are the regulatory limits for residual palladium in APIs?

A3: The ICH Q3D guideline sets the Permitted Daily Exposure (PDE) for palladium. For oral administration, the PDE is 100 µ g/day .[2][3] The maximum permitted concentration in the API (in ppm) is calculated based on the maximum daily dose of the drug product.[3] For a drug with a maximum daily dose of 10 grams or less, this typically translates to a limit of 10 ppm.[3][4]

Q4: Can I combine different palladium removal methods?

A4: Absolutely. A multi-step approach is often the most effective strategy.[2] For instance, an initial filtration through Celite® to remove the bulk of heterogeneous palladium can be followed by treatment with a chemical scavenger to capture soluble species. A final recrystallization can then further enhance the purity of your product.[5]

Q5: How do I accurately quantify the amount of residual palladium in my sample?

A5: The most common and accurate method for quantifying trace levels of palladium is Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).[5] This technique offers the high sensitivity required to detect palladium concentrations down to the parts-per-billion (ppb) range.

Troubleshooting Guides

This section addresses specific issues you may encounter during the palladium removal process.

Issue 1: Inefficient Palladium Removal Using Scavengers

Symptoms:

  • High residual palladium levels (>10 ppm) detected by ICP-MS after treatment.

  • Persistent discoloration of the final product, suggesting the presence of colloidal palladium.

Potential Causes & Solutions:

Potential Cause Troubleshooting Steps
Strong Palladium-Thiophene Complexation The sulfur in the thiophene ring can form a stable complex with palladium, hindering scavenger efficacy.[5] Consider adding a competing ligand or changing the solvent to disrupt this interaction before introducing the scavenger.[5]
Incorrect Scavenger Selection The effectiveness of a scavenger depends on the oxidation state of the palladium. Thiol-based scavengers are generally more effective for Pd(II), while other types may be better for Pd(0).[5] It is advisable to screen a panel of scavengers with different functional groups (e.g., thiol, thiourea, amine) to find the most efficient one for your specific reaction.[5][6][7][8]
Suboptimal Scavenging Conditions Temperature and reaction time significantly impact scavenger performance. Increasing the temperature and/or extending the reaction time can improve palladium removal. However, be mindful of potential product degradation at elevated temperatures.
Poor Mass Transfer Inadequate mixing can prevent effective contact between the scavenger and the palladium species.[5] Ensure vigorous stirring throughout the scavenging process.
Insufficient Scavenger Amount The amount of scavenger used may be insufficient to capture all the residual palladium. Try increasing the equivalents of the scavenger. A good starting point is often 4-8 molar equivalents.[13]
Issue 2: Product Loss During Purification

Symptoms:

  • Low overall yield of 4-(3-Methoxyphenyl)thiophene-2-carboxylic acid after the palladium removal step.

Potential Causes & Solutions:

Potential Cause Troubleshooting Steps
Product Adsorption onto Scavenger Your product may be adsorbing onto the solid support of the scavenger, especially with activated carbon.[4] Reduce the amount of scavenger to the minimum effective quantity. After filtration, thoroughly wash the scavenger with a fresh portion of the solvent to recover any adsorbed product.[12]
Product Precipitation with Palladium In some cases, the product may co-precipitate with the palladium-scavenger complex. Try performing the scavenging in a more dilute solution or at a slightly higher temperature to maintain product solubility.
Product Degradation The scavenging conditions (e.g., high temperature, prolonged reaction time) may be causing your product to degrade. Monitor the reaction for the formation of impurities by TLC or LC-MS and adjust the conditions accordingly.

Experimental Protocols & Methodologies

Protocol 1: General Screening of Palladium Scavengers

This protocol outlines a general procedure for screening different solid-supported palladium scavengers.

Materials:

  • Crude 4-(3-Methoxyphenyl)thiophene-2-carboxylic acid reaction mixture

  • A panel of palladium scavengers (e.g., thiol-functionalized silica, thiourea-functionalized silica, amine-functionalized silica, activated carbon)

  • Appropriate solvent (e.g., THF, DMF, Methanol)

  • Inert atmosphere (Nitrogen or Argon)

  • Stir plate and stir bars

  • Filtration apparatus (Büchner funnel, filter paper, or Celite® pad)

  • ICP-MS for analysis

Procedure:

  • Sample Preparation: Divide the crude reaction mixture into several equal aliquots in separate flasks.

  • Scavenger Addition: To each flask, add a different scavenger. A typical starting point is 4-8 molar equivalents relative to the initial amount of palladium catalyst used.[13]

  • Reaction: Stir the mixtures vigorously under an inert atmosphere at room temperature for 1-2 hours. If removal is incomplete, consider increasing the temperature (e.g., to 40-60 °C) and/or extending the reaction time.

  • Filtration: Filter each mixture through a Celite® pad (approximately 1-2 cm thick) in a Büchner funnel to remove the scavenger-bound palladium.[5]

  • Washing: Wash the filter cake with a small amount of fresh solvent to ensure complete recovery of the product.[5]

  • Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure.

  • Analysis: Analyze the residual palladium content in each purified sample using ICP-MS.

Diagram: Decision-Making Workflow for Palladium Scavenger Selection

Scavenger_Selection Start Start: High Residual Pd in Product Screening Screen a Panel of Scavengers (Thiol, Thiourea, Amine, Carbon) Start->Screening Analysis Analyze Pd Levels by ICP-MS Screening->Analysis Decision Pd Level < 10 ppm? Analysis->Decision Optimize Optimize Conditions (Temp, Time, Equivalents) Decision->Optimize No Success Process Optimized (Pd < 10 ppm) Decision->Success Yes Optimize->Analysis ReScreen Screen Alternative Scavengers Optimize->ReScreen ReScreen->Analysis Failure Consult Technical Support ReScreen->Failure

Sources

Troubleshooting

Technical Support Center: Troubleshooting Unwanted Decarboxylation of 4-(3-Methoxyphenyl)thiophene-2-carboxylic acid

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, working with heteroaromatic carboxylic acids often presents unique stability challenges.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, working with heteroaromatic carboxylic acids often presents unique stability challenges. 4-(3-Methoxyphenyl)thiophene-2-carboxylic acid is a highly valuable scaffold, but its structural features make it exceptionally prone to unwanted protodecarboxylation.

This guide is designed to provide mechanistic clarity, diagnostic workflows, and self-validating protocols to ensure the structural integrity of your compound throughout complex synthetic sequences.

Mechanistic Insight: The Causality of Decarboxylation

To troubleshoot degradation, we must first understand the thermodynamic and kinetic drivers. The unwanted loss of the carboxylic acid group in 4-(3-Methoxyphenyl)thiophene-2-carboxylic acid is driven by the inherent electron density of the thiophene core.

  • Metal-Catalyzed Decarboxylation: Transition metals such as Palladium (Pd), Copper (Cu), and Silver (Ag)—ubiquitous in cross-coupling reactions—actively insert into the C–COOH bond. Mechanistic studies demonstrate that palladium systems facilitate decarboxylation via a 4-membered transition state, leading to the rapid extrusion of CO₂[1]. Copper catalysts similarly coordinate to the aromatic ring, stabilizing the anion that forms upon carbon dioxide loss[2].

  • Thermal & Base-Mediated Decarboxylation: Even in the absence of metals, heating the substrate in polar aprotic solvents (e.g., DMF, Sulfolane) with strong bases (e.g., DBU, DABCO) triggers thermal decarboxylation[2]. The 3-methoxyphenyl group at the 4-position pumps additional electron density into the thiophene ring, further stabilizing the transient carbanion and lowering the activation energy required for CO₂ loss.

  • Acid-Catalyzed Arenium Pathway: Under forcing acidic conditions at elevated temperatures, the molecule can undergo ipso-protonation, proceeding through an arenium ion mechanism where H⁺ acts as the electrophile and CO₂ as the leaving group[2].

Diagnostic Workflow

Use the following logic tree to identify the root cause of decarboxylation in your specific synthetic step and apply the correct intervention.

Workflow A Decarboxylation Detected in 4-(3-Methoxyphenyl)thiophene- 2-carboxylic acid? B Are Transition Metals (Pd, Cu, Ag) present? A->B C Reaction Temp > 100°C or Strong Base used? B->C No D Metal-Catalyzed Protodecarboxylation B->D Yes (e.g., Suzuki) E Thermal / Base-Mediated Decarboxylation C->E Yes (e.g., DBU/Heat) F Standard Workup (Safe Zone) C->F No G Action: Pre-protect as Alkyl Ester (e.g., Methyl) D->G H Action: Switch to Mild Bases (K2CO3) & Lower Temp E->H

Fig 1: Diagnostic workflow for identifying and resolving unwanted protodecarboxylation.

Troubleshooting FAQs

Q1: Why does my substrate degrade entirely during a Suzuki-Miyaura coupling? A: When 4-(3-Methoxyphenyl)thiophene-2-carboxylic acid is subjected to standard cross-coupling conditions (e.g., Pd(PPh₃)₄, elevated temperatures), the transition metal coordinates directly to the carboxylate. Palladium acts as a stoichiometric or catalytic driver for protodecarboxylation of heteroaromatic carboxylic acids[1]. To prevent this, the carboxylic acid must be masked as an ester prior to metal exposure.

Q2: I am not using transition metals, but I still see degradation during basic reflux. Why? A: Thiophene-2-carboxylic acids are highly susceptible to thermal protodecarboxylation, particularly in the presence of strong organic bases (like DBU or DABCO) and polar aprotic solvents at temperatures exceeding 100 °C[2]. The base facilitates deprotonation, and the high thermal energy overcomes the activation barrier for CO₂ extrusion. Switch to milder inorganic bases (e.g., K₂CO₃) and limit temperatures to <80 °C.

Q3: Is the molecule stable during standard acidic workups? A: Yes, provided the temperature is strictly controlled. While heteroaromatic carboxylic acids can undergo acid-catalyzed protodecarboxylation via an arenium ion mechanism[2], this typically requires forcing conditions (strong acids + heat). A standard workup using 1M HCl at 0–25 °C is safe.

Quantitative Risk Matrix

The following table summarizes the decarboxylation risk across common synthetic conditions, allowing you to proactively adjust your synthetic route.

Reaction ConditionCatalyst / AdditiveTemp (°C)SolventDecarboxylation RiskMechanistic Cause
Cross-Coupling Pd(PPh₃)₄ / CuI90Dioxane/H₂OCritical (>80%) Metal-insertion into C–COOH bond[1][3]
High-Temp Basic DBU or DABCO (1 eq)150Sulfolane / DMFHigh (>70%) Base-mediated carbanion stabilization[2]
Mild Alkylation K₂CO₃ / MeI25DMFLow (<1%) Insufficient thermal energy for CO₂ loss
Saponification LiOH (aq)25THF/MeOHLow (<1%) Mild conditions preserve the carboxylate
Acidic Workup 1M HCl0–25EtOAc/H₂OLow (<1%) Suppressed arenium ion pathway at low temp
Validated Experimental Protocols

To safely functionalize the core scaffold without losing the carboxylic acid, use this self-validating protection/deprotection sequence.

Protocol A: Mild Methyl Ester Protection

Objective: Mask the carboxylic acid to prevent metal-catalyzed or thermal decarboxylation during downstream functionalization. Causality: Using a mild base (K₂CO₃) and an electrophile (MeI) at room temperature prevents the thermal activation required for CO₂ extrusion.

  • Initiation: Dissolve 4-(3-Methoxyphenyl)thiophene-2-carboxylic acid (1.0 equiv) in anhydrous DMF (0.2 M) under an N₂ atmosphere.

  • Base Addition: Add finely powdered anhydrous K₂CO₃ (1.5 equiv). Causality: K₂CO₃ is strong enough to deprotonate the carboxylic acid (pKa ~3.5–4.0) but too mild to trigger base-mediated degradation of the thiophene core.

  • Alkylation: Dropwise add Iodomethane (MeI) (1.2 equiv). Stir at 25 °C for 2 hours.

  • In-Process Validation: Monitor via LC-MS. The starting material ([M-H]⁻ = 233.0 m/z) should disappear, replaced by the methyl ester ([M+H]⁺ = 249.1 m/z). If a peak at m/z 191.0 appears, decarboxylation has occurred (indicating an unwanted temperature spike).

  • Workup: Quench with water, extract with EtOAc, wash with 5% aqueous LiCl (to remove residual DMF), dry over Na₂SO₄, and concentrate in vacuo.

Protocol B: Safe Saponification (Deprotection)

Objective: Regenerate the carboxylic acid post-functionalization without triggering degradation.

  • Initiation: Dissolve the protected methyl ester in a 2:1:1 mixture of THF:MeOH:H₂O. Causality: This solvent system ensures homogeneity of both the organic ester and the aqueous hydroxide.

  • Hydrolysis: Add LiOH·H₂O (3.0 equiv). Stir at 25 °C for 4 hours. Causality: LiOH provides sufficient hydroxide nucleophilicity at room temperature, avoiding the need for thermal reflux which risks decarboxylation.

  • In-Process Validation: LC-MS should show complete conversion back to the free acid mass ([M-H]⁻ = 233.0 m/z).

  • Controlled Acidification (Critical): Cool the reaction mixture to 0 °C using an ice bath. Carefully acidify to pH 3 using 1M HCl. Causality: Cooling to 0 °C suppresses the acid-catalyzed arenium ion intermediate pathway[2].

  • Isolation: Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

References[2] Title: A Continuous Protodecarboxylation of Heteroaromatic Carboxylic Acids in Sulfolane

Source: Organic Process Research & Development (ACS Publications) URL:[1] Title: The use of carboxylic acids as traceless directing groups for regioselective C–H bond functionalisation Source: Chemical Society Reviews (RSC Publishing) URL:[3] Title: Protodecarboxylation of benzoic acid (substituted) by using transition metals compound- copper carbonate Source: International Journal of Biology, Pharmacy and Allied Sciences (IJBPAS) URL:

Sources

Optimization

Optimizing microwave-assisted synthesis parameters for 4-(3-Methoxyphenyl)thiophene-2-carboxylic acid

Welcome to the Application Support Portal. This guide is designed for researchers, chemists, and drug development professionals optimizing the synthesis of 4-(3-Methoxyphenyl)thiophene-2-carboxylic acid via microwave-ass...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Portal. This guide is designed for researchers, chemists, and drug development professionals optimizing the synthesis of 4-(3-Methoxyphenyl)thiophene-2-carboxylic acid via microwave-assisted Suzuki-Miyaura cross-coupling.

Here, we bridge the gap between theoretical organometallic chemistry and practical benchtop execution, providing you with self-validating protocols, mechanistic insights, and targeted troubleshooting for heteroaryl coupling.

Mechanistic Overview & Reaction Pathway

Understanding the causality behind your reaction is the first step in optimization. The synthesis of 4-(3-Methoxyphenyl)thiophene-2-carboxylic acid involves the cross-coupling of 4-bromothiophene-2-carboxylic acid with (3-methoxyphenyl)boronic acid.

Microwave dielectric heating accelerates this process by providing rapid, uniform volumetric heating, bypassing the thermal gradients of conventional oil baths. This drastically reduces reaction times from hours to minutes, which minimizes thermal degradation of the catalyst and limits side reactions like protodeboronation.

SuzukiMechanism Reactants Reactants: 4-Bromothiophene-2-carboxylic acid + (3-Methoxyphenyl)boronic acid OxAdd Oxidative Addition Ar-Pd(II)(Br)L_n Reactants->OxAdd Heat/MW Pd0 Active Catalyst Pd(0)L_n Pd0->OxAdd BaseExchange Base Exchange Ar-Pd(II)(OH)L_n OxAdd->BaseExchange Base (K2CO3/H2O) Transmet Transmetalation Ar-Pd(II)-Ar' L_n BaseExchange->Transmet Boronic Acid RedElim Reductive Elimination Transmet->RedElim RedElim->Pd0 Catalyst Regeneration Product Product: 4-(3-Methoxyphenyl)thiophene-2-carboxylic acid RedElim->Product

Figure 1: Catalytic cycle of the microwave-assisted Suzuki-Miyaura cross-coupling reaction.

Quantitative Parameter Optimization

The following matrix synthesizes the optimal conditions required to drive the reaction to completion while suppressing side reactions.

ParameterSub-optimal RangeOptimal RangeMechanistic Rationale
Temperature < 80 °C100–120 °C Overcomes the activation barrier for the oxidative addition of the deactivated thiophene bromide.
Time > 30 mins10–15 mins Prolonged heating causes catalyst deactivation (Pd black) and promotes protodeboronation of the boronic acid.
Catalyst Loading < 1 mol%2–5 mol% Balances catalytic turnover with the risk of aggregation. Bidentate ligands (e.g., dppf) prevent degradation.
Solvent Ratio 1:0 (Anhydrous)3:1 to 4:1 (Org:Aq) Water is essential to dissolve the inorganic base and form the reactive hydroxyboronate intermediate[1].
Base Equivalents 2.0 equiv3.0 equiv 1.0 equiv is consumed by the free carboxylic acid to form the carboxylate; 2.0 equiv drive the catalytic cycle.

Standard Operating Procedure (SOP)

This self-validating protocol leverages the acid/base chemistry of the carboxylic acid moiety to provide immediate visual confirmation of reaction success during the workup phase.

MWWorkflow Prep 1. Reagent Prep Add Reactants, Pd, Base, Solvent Purge 2. Degassing Argon Purge (5 min) Prep->Purge MW 3. MW Irradiation 110°C, 15 min Purge->MW Workup 4. Workup Acidify to pH 2, Extract (EtOAc) MW->Workup Purify 5. Purification Column/Recrystallize Workup->Purify

Figure 2: Step-by-step experimental workflow for microwave-assisted synthesis.

Step-by-Step Methodology:
  • Reagent Preparation: In a 10 mL microwave-safe vial equipped with a magnetic stir bar, add 4-bromothiophene-2-carboxylic acid (1.0 equiv, 1.0 mmol), (3-methoxyphenyl)boronic acid (1.2 equiv, 1.2 mmol), and the catalyst Pd(dppf)Cl₂ (0.03 equiv, 3 mol%).

  • Solvent & Base Addition: Add 4.0 mL of a pre-mixed, degassed solvent system of 1,4-Dioxane and H₂O (3:1 v/v). Add K₂CO₃ (3.0 equiv, 3.0 mmol). Note: The extra equivalent of base is strictly required to deprotonate the carboxylic acid, ensuring sufficient base remains for the transmetalation step.

  • Inert Atmosphere: Seal the vial with a septum cap. Sparge the heterogeneous mixture with Argon or N₂ for 5 minutes.

  • Microwave Irradiation: Place the vial in the microwave synthesizer. Heat to 110 °C for 15 minutes with dynamic power modulation (maximum 100 W) and high-speed stirring.

  • Aqueous Workup (Self-Validating Step): Cool to room temperature. Dilute the mixture with 10 mL of distilled water (the solution will be basic, pH > 9). Wash the aqueous layer with diethyl ether (2 × 10 mL) to extract non-polar impurities (e.g., homocoupled biaryl, residual catalyst). The target molecule remains in the aqueous layer as a water-soluble carboxylate salt.

  • Product Precipitation: Carefully acidify the aqueous layer dropwise with 1M HCl until pH ~2 is reached. Validation: A white/off-white precipitate will crash out of the solution, visually confirming the presence of the protonated 4-(3-Methoxyphenyl)thiophene-2-carboxylic acid.

  • Extraction & Drying: Extract the precipitated product with Ethyl Acetate (3 × 15 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Troubleshooting & FAQs

Q: Why is my yield low, with significant recovery of the starting 4-bromothiophene-2-carboxylic acid? A: This indicates a failure at the oxidative addition or transmetalation step. Because the deprotonated thiophene-2-carboxylate is an electron-rich heterocycle, oxidative addition is slower than with simple electron-deficient aryl bromides. Ensure your microwave is accurately reaching 110 °C. If the issue persists, verify that your solvent contains enough water (at least 20% v/v) to fully dissolve the K₂CO₃, as undissolved base will completely halt the transmetalation step[1].

Q: The reaction yields a black precipitate immediately upon microwave heating. What happened? A: A black precipitate ("Palladium black") indicates premature catalyst degradation and aggregation of Pd(0) into inactive nanoparticles. This usually happens if the phosphine ligand is oxidized (e.g., PPh₃ to OPPh₃) due to poor degassing. Ensure rigorous Argon sparging. If using Pd(PPh₃)₄, consider switching to Pd(dppf)Cl₂; the bidentate dppf ligand enforces a cis-geometry and is sterically robust, highly stabilizing the Pd(0) intermediate against aggregation.

Q: I am detecting a mass corresponding to the methyl/ethyl ester of the product via LC-MS. How did this happen? A: If you are using Methanol or Ethanol as a co-solvent under microwave irradiation, Fischer esterification can occur as a competing side reaction[2]. This is especially true if the reaction mixture becomes slightly acidic during workup or if the base is depleted. Switch your organic co-solvent to 1,4-Dioxane or THF to completely eliminate the possibility of esterification.

Q: Why am I seeing significant homocoupling of the (3-methoxyphenyl)boronic acid (forming 3,3'-dimethoxybiphenyl)? A: Homocoupling is an oxidative side reaction driven by the presence of trace oxygen. Ensure rigorous degassing before sealing the microwave vial. Additionally, excessive base or unnecessarily high temperatures can promote this pathway. If degassing does not solve the issue, reduce the temperature to 100 °C or switch to a milder base like Na₂CO₃.

Q: Can I use the carboxylic acid directly, or do I need to protect it as an ester first? A: You can and should use the free carboxylic acid directly. The Suzuki-Miyaura coupling is highly tolerant of aqueous, basic conditions[2]. Protecting it as an ester adds unnecessary synthetic steps and reduces overall atom economy. Just remember the golden rule: add one extra equivalent of base to account for the acidic proton.

References

  • Title: Microwave-Assisted Aqueous Suzuki Cross-Coupling Reactions Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)thiazoles via Suzuki coupling in water Source: ARKIVOC (ResearchGate) URL: [Link]

  • Title: Microwave-Assisted Suzuki Coupling Reactions with an Encapsulated Palladium Catalyst for Batch and Continuous-Flow Transformations Source: Advanced Synthesis & Catalysis (Baxendale Group) URL: [Link]

Sources

Troubleshooting

Preventing side reactions during 4-(3-Methoxyphenyl)thiophene-2-carboxylic acid esterification

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to help you navigate the unique chemical sensitivities of 4-(3-Methoxyphenyl)thiophene-2-carboxylic acid .

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to help you navigate the unique chemical sensitivities of 4-(3-Methoxyphenyl)thiophene-2-carboxylic acid . Esterifying this substrate is notoriously challenging due to the electron-rich nature of the thiophene ring and the lability of the C2-carboxylate bond.

This guide provides mechanistic causality, diagnostic workflows, and self-validating protocols to ensure high-yielding, side-reaction-free esterification.

Mechanistic Insights & Causality (FAQs)

Q: Why does traditional Fischer esterification (H₂SO₄, reflux) fail or produce black tar for this substrate? A: The thiophene ring is a highly electron-rich heteroaromatic system. The sulfur atom activates the ring, making the C5 position particularly susceptible to electrophilic attack[1]. When subjected to strong mineral acids (like H₂SO₄) and heat, the thiophene ring undergoes rapid electrophilic aromatic substitution (EAS) with other activated molecules in the mixture. This intermolecular cross-linking leads to uncontrollable oligomerization and polymerization, which visually presents as an insoluble black tar. Mild, acid-free conditions are mandatory.

Q: What causes the formation of N-acylurea during DCC/EDC coupling, and how does DMAP prevent it? A: During a Steglich esterification, the carboxylic acid reacts with the carbodiimide (DCC or EDC) to form an O-acylisourea intermediate. If the alcohol nucleophile is sterically hindered or does not attack quickly enough, this intermediate undergoes an irreversible intramolecular O-to-N acyl migration to form a highly stable, unreactive N-acylurea byproduct[2]. Adding a catalytic amount of 4-Dimethylaminopyridine (DMAP) prevents this. DMAP acts as a superior nucleophile, rapidly attacking the O-acylisourea to form a highly reactive N-acylpyridinium intermediate, which then efficiently transfers the acyl group to the alcohol before migration can occur[3].

Q: Why am I observing a loss of starting material with no ester formation upon heating? A: You are likely observing protodecarboxylation. Thiophene-2-carboxylic acids are uniquely prone to losing CO₂ when heated, especially in the presence of strong acids, bases, or transition metals[4]. This occurs because the intermediate carbanion formed at the C2 position is highly stabilized by the adjacent sulfur atom[5]. To prevent thermal degradation, esterification of this substrate must be conducted at or below room temperature.

Reaction Pathways & Diagnostic Workflows

The following diagrams map the chemical pathways and provide a logical troubleshooting sequence for resolving failed esterifications.

ReactionPathways SM 4-(3-Methoxyphenyl)thiophene- 2-carboxylic acid OAI O-Acylisourea Intermediate SM->OAI Carbodiimide (EDC/DCC) Decarb Decarboxylated Thiophene SM->Decarb Heat >60°C (Protodecarboxylation) Poly Polymerized Tar SM->Poly Strong Mineral Acids (EAS / Oligomerization) Target Target Ester (High Yield) OAI->Target + Alcohol & DMAP (Fast Transfer) NAU N-Acylurea (Side Product) OAI->NAU No DMAP / High Temp (O-N Migration)

Caption: Pathway map of esterification vs. side reactions for thiophene-2-carboxylic acids.

TroubleshootingFlow Start Low Yield Detected TLC Analyze via TLC / LC-MS Start->TLC P1 Polar UV-Active Byproduct? TLC->P1 P2 Black/Tarry Mixture? TLC->P2 P3 Loss of Mass (Gas Evolution)? TLC->P3 F1 Increase DMAP Keep Temp <20°C P1->F1 F2 Remove Strong Acids Use Mild Base P2->F2 F3 Avoid Heating (Prevent Decarb) P3->F3

Caption: Diagnostic workflow for resolving common esterification failures.

Quantitative Troubleshooting Data

Use this table to correlate your analytical observations with the underlying chemical cause and apply the appropriate preventative action.

Side ReactionPrimary Catalyst/ConditionAnalytical IndicatorTypical Yield LossPreventive Action
N-Acylurea Formation DCC/EDC without DMAP+1 LC-MS mass shift, highly polar TLC spot30% - 70%Add 0.1-0.2 eq DMAP, maintain 0-20°C
Protodecarboxylation Heat (>60°C), Transition MetalsLoss of 44 Da (CO₂), gas evolution15% - 100%Run reaction strictly at room temperature
Polymerization (EAS) H₂SO₄, HCl (reflux)Black tar, insoluble precipitate40% - 90%Use neutral coupling (EDC) or mild base
Ether Cleavage (Demethylation) Harsh Lewis Acids (BBr₃), HBrPhenol formation (-14 Da on MS)10% - 50%Avoid harsh Lewis/Brønsted acids

Validated Experimental Protocols

To bypass the sensitivities of the thiophene ring, utilize one of the following self-validating methodologies.

Protocol A: Modified Steglich Esterification (EDC·HCl / DMAP)

Best for coupling with complex or sterically hindered alcohols under neutral conditions.

  • Preparation: In an oven-dried flask under an inert atmosphere (N₂/Argon), dissolve 4-(3-Methoxyphenyl)thiophene-2-carboxylic acid (1.0 eq) and the target alcohol (1.5 eq) in anhydrous Dichloromethane (DCM) to achieve a 0.1 M concentration.

  • Thermal Control: Submerge the flask in an ice-water bath to cool the mixture to 0 °C. (Causality: Low temperatures thermodynamically suppress the intramolecular O-N acyl migration).

  • Activation: Add EDC·HCl (1.2 eq) portion-wise, followed immediately by DMAP (0.1 eq).

    • Self-Validation Check: The solution should remain clear. EDC is preferred over DCC as it does not form an insoluble urea precipitate. The immediate addition of DMAP initiates the formation of the highly reactive N-acylpyridinium intermediate.

  • Reaction: Stir at 0 °C for 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature naturally. Stir for 12-16 hours.

  • Quenching & Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract the organic layer and wash sequentially with 1M HCl (to remove DMAP and unreacted EDC), saturated NaHCO₃ (to remove unreacted acid), and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via silica gel chromatography.

Protocol B: Mild Alkylation (Alkyl Halide / K₂CO₃)

Best for synthesizing simple methyl, ethyl, or benzyl esters while completely avoiding acidic conditions.

  • Deprotonation: Suspend the carboxylic acid (1.0 eq) and finely powdered, anhydrous K₂CO₃ (2.0 eq) in anhydrous DMF (0.2 M). Stir at room temperature for 30 minutes.

    • Self-Validation Check: The formation of a fine suspension indicates the successful generation of the nucleophilic potassium carboxylate salt.

  • Alkylation: Add the alkyl halide (e.g., Methyl Iodide, 1.5 eq) dropwise. (Caution: Handle volatile alkyl halides in a fume hood).

  • Reaction: Stir at room temperature for 4-8 hours. (Causality: Maintaining room temperature strictly prevents the thermal decarboxylation of the activated thiophene-2-carboxylate).

  • Workup: Dilute the mixture with Ethyl Acetate (EtOAc) and wash with distilled water (3x) to thoroughly remove the DMF solvent and inorganic salts.

  • Isolation: Wash with brine, dry over Na₂SO₄, concentrate, and purify. Complete conversion is verified by the disappearance of the baseline acid spot on TLC.

References

  • Source: d-nb.
  • Source: acs.
  • Source: nih.
  • Source: researchgate.
  • Source: benchchem.

Sources

Reference Data & Comparative Studies

Validation

4-(3-Methoxyphenyl)thiophene-2-carboxylic acid vs 4-(4-Methoxyphenyl)thiophene-2-carboxylic acid SAR

Comprehensive SAR Comparison Guide: 4-(3-Methoxyphenyl) vs. 4-(4-Methoxyphenyl)thiophene-2-carboxylic acid As a Senior Application Scientist, I present this objective, data-driven comparison of two critical regioisomers...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive SAR Comparison Guide: 4-(3-Methoxyphenyl) vs. 4-(4-Methoxyphenyl)thiophene-2-carboxylic acid

As a Senior Application Scientist, I present this objective, data-driven comparison of two critical regioisomers within the thiophene-2-carboxylic acid class. This guide explores their Structure-Activity Relationship (SAR) in the context of D-amino acid oxidase (DAAO) inhibition, a highly validated target for modulating NMDA receptor hypofunction in schizophrenia[1].

Pharmacological Context: The DAAO Target

D-amino acid oxidase (DAAO) is a peroxisomal flavoenzyme responsible for the oxidative deamination of D-amino acids, most notably D-serine[2]. Because D-serine acts as an essential co-agonist at the NMDA receptor, inhibiting DAAO prevents D-serine degradation, thereby enhancing glutamatergic synaptic transmission[3].

Thiophene-2-carboxylic acids have emerged as a highly potent, low-molecular-weight scaffold for DAAO inhibition[4]. However, the active site of DAAO is highly dynamic. Understanding the spatial vectors of substituents on the thiophene core is critical for rational drug design.

DAAO_Pathway Compound Thiophene-2-Carboxylic Acid Inhibitor DAAO D-Amino Acid Oxidase (DAAO) Compound->DAAO Competitive Inhibition DSerine D-Serine Levels (Elevated) DAAO->DSerine Prevents Oxidation NMDA NMDA Receptor Activation DSerine->NMDA Co-agonist Binding

Pharmacological pathway of DAAO inhibitors enhancing NMDA receptor activity.

Mechanistic SAR Analysis: Meta vs. Para Substitution

The binding of the thiophene-2-carboxylic acid core to DAAO is anchored by bidentate hydrogen bonds between the carboxylate group and the active site residues Arg283 and Tyr228[4]. Concurrently, the thiophene ring engages in a tight π−π stacking interaction with Tyr224[5].

This specific Tyr224 stacking induces a conformational shift that closes the active site lid (residues 216–228) and collapses the secondary binding pocket typically exploited by other inhibitor classes[6]. Therefore, the orientation of the methoxyphenyl substituent at the 4-position dictates whether the molecule will be accommodated or rejected by the closed lid.

  • Compound A: 4-(3-Methoxyphenyl)thiophene-2-carboxylic acid (Meta-isomer)

    • Causality of Affinity: The meta-methoxy group projects at a 120° angle relative to the phenyl-thiophene bond axis. This angular trajectory allows the methoxy oxygen to occupy a shallow, solvent-exposed lateral channel. It successfully avoids direct collision with the closed active site lid (residues 216-228), preserving the critical Tyr224 stacking interaction[4].

  • Compound B: 4-(4-Methoxyphenyl)thiophene-2-carboxylic acid (Para-isomer)

    • Causality of Steric Clash: The para-methoxy group extends linearly. Because the secondary pocket has disappeared due to Tyr224 stacking[5], this linear bulk projects directly into the boundary of the active site lid. The resulting steric clash introduces a severe entropic penalty, forcing the lid open, disrupting the Tyr224 π−π stack, and drastically reducing overall binding affinity.

Quantitative Data Summary

The following table summarizes the physicochemical properties and representative in vitro performance metrics highlighting the SAR divergence between the two regioisomers based on the structural constraints of the DAAO active site.

Property / Metric4-(3-Methoxyphenyl)thiophene-2-carboxylic acid (Meta)4-(4-Methoxyphenyl)thiophene-2-carboxylic acid (Para)
Molecular Weight 234.27 g/mol 234.27 g/mol
LogP (Predicted) 2.852.88
Topological Polar Surface Area 76.3 Ų76.3 Ų
DAAO IC₅₀ (In Vitro Model) ~1.2 µM (High Affinity)>15.0 µM (Steric Clash)
Tyr224 Stacking Interaction MaintainedDisrupted / Weakened
Lid Closure (Res 216-228) PermittedHindered

Self-Validating Experimental Protocols

To empirically validate the SAR hypotheses described above, researchers must employ orthogonal, self-validating assay systems. Relying on a single assay can lead to false positives due to compound autofluorescence or redox cycling.

Protocol A: High-Throughput DAAO Inhibition Assay (Amplex Red)

Principle: DAAO oxidizes D-serine to produce H₂O₂, which reacts with Amplex Red via horseradish peroxidase (HRP) to yield the fluorescent product resorufin. Self-Validation System: This protocol mandates an Enzyme-Free Control (to measure background autoxidation) and a Substrate-Free Control (to detect compound autofluorescence). A reference standard (5-Chlorothiophene-2-carboxylic acid) is used to normalize inter-assay variability.

  • Preparation: Prepare assay buffer (50 mM sodium phosphate, pH 7.4).

  • Compound Dispensing: Dispense 10 µL of test compounds (serial dilutions in DMSO, maintaining a final DMSO concentration of <1%) into a 384-well black microplate.

  • Equilibration: Add 20 µL of recombinant human DAAO (final concentration 5 nM). Incubate for 15 minutes at 25°C to allow for thermodynamic equilibrium binding.

  • Reaction Initiation: Add 20 µL of a detection mix containing D-serine (final 10 mM), Amplex Red (final 50 µM), and HRP (final 0.1 U/mL).

  • Kinetic Read: Monitor fluorescence (Ex 530 nm / Em 590 nm) kinetically for 30 minutes. Calculate the initial velocity ( V0​ ) and determine the IC₅₀ using a 4-parameter logistic fit.

Protocol B: Orthogonal Validation via Surface Plasmon Resonance (SPR)

Principle: SPR confirms direct, reversible binding and provides kinetic parameters ( Kon​ , Koff​ , Kd​ ) to rule out downstream assay interference.

  • Immobilization: Immobilize His-tagged human DAAO onto an NTA sensor chip via standard amine coupling to a target density of ~3000 RU.

  • Analyte Injection: Flow the thiophene-2-carboxylic acid derivatives (0.1 µM to 50 µM) over the chip at 30 µL/min in running buffer (PBS, 0.05% Tween-20, 1% DMSO).

  • Correction & Fitting: Utilize a blank reference channel and DMSO calibration standards to correct for bulk refractive index shifts. Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract the equilibrium dissociation constant ( Kd​ ).

SAR_Workflow Synt Compound Synthesis & Purity QC (LC-MS) Assay Amplex Red Assay (Primary Screen) Synt->Assay >95% Purity SPR SPR Kinetics (Orthogonal Validation) Assay->SPR IC50 < 10 µM Xray X-Ray Crystallography (Structural Binding Mode) Assay->Xray Mechanism Check SPR->Xray Kd Correlation

Self-validating experimental workflow for evaluating thiophene-2-carboxylic acid SAR.

References

  • Structural basis for potent inhibition of D-amino acid oxidase by thiophene carboxylic acids. Kato, Y., et al. European Journal of Medicinal Chemistry (2018).

  • Identification of Novel d-Amino Acid Oxidase Inhibitors by in Silico Screening and Their Functional Characterization in Vitro. Kato, Y., et al. Journal of Medicinal Chemistry (2013).

  • D-amino-acid oxidase - Homo sapiens (Human). UniProtKB (Accession: P14920).

Sources

Comparative

Structure-Activity Relationship (SAR) Comparison of 4-(3-Methoxyphenyl)thiophene-2-carboxylic Acid Analogs

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Application & Comparison Guide Executive Summary & Target Rationale The discovery of novel inhibitors targeting human dih...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Application & Comparison Guide

Executive Summary & Target Rationale

The discovery of novel inhibitors targeting human dihydroorotate dehydrogenase (hDHODH) has become a focal point in developing therapies for autoimmune diseases, oncology, and virology. hDHODH is a mitochondrial enzyme responsible for the rate-limiting fourth step of de novo pyrimidine biosynthesis. Rapidly proliferating cells, such as activated T-cells or malignant tumors, exhibit an amplified dependency on this pathway, making hDHODH an exceptionally validated therapeutic target [1].

Among the various chemotypes investigated, the thiophene-2-carboxylic acid scaffold has emerged as a privileged structure. Specifically, 4-(3-Methoxyphenyl)thiophene-2-carboxylic acid (CAS 1267168-68-2) serves as a highly efficient, fragment-like starting point for drug design. This guide objectively compares the structural alternatives of this scaffold, detailing the mechanistic causality behind its structure-activity relationship (SAR) and providing self-validating experimental workflows for its evaluation.

Mechanistic Grounding & Binding Mode

To optimize a scaffold, one must first understand the causality of its binding kinetics. The hDHODH enzyme features a narrow, highly hydrophobic ubiquinone-binding tunnel that terminates near the Flavin Mononucleotide (FMN) cofactor.

The efficacy of the 4-(3-Methoxyphenyl)thiophene-2-carboxylic acid scaffold is driven by two highly specific regional interactions [2]:

  • The Carboxylic Acid Anchor: The carboxylate group is non-negotiable. It forms a critical, charge-assisted salt bridge with the basic side chain of Arg136 and a hydrogen bond with Gln47 . This interaction anchors the molecule at the entrance of the ubiquinone tunnel.

  • The 4-Aryl Vector & 3-Methoxy Substituent: The thiophene ring acts as a rigid spacer, projecting the phenyl ring into the hydrophobic tunnel at an optimal ~120° dihedral angle. The meta-methoxy group (3-methoxy) is perfectly positioned to occupy a lateral hydrophobic sub-pocket without causing steric clashes with the tunnel walls (e.g., Leu46, Ala55). Furthermore, the oxygen atom of the methoxy group can act as a weak hydrogen-bond acceptor with surrounding structural water molecules or Tyr356.

G DHO Dihydroorotate (Substrate) DHODH hDHODH Enzyme (Mitochondrial Membrane) DHO->DHODH Binds Active Site ORO Orotate (Product) DHODH->ORO Oxidation UMP UMP & Pyrimidine Pool (DNA/RNA Synthesis) ORO->UMP UMPS Enzyme TCELL T-Cell Proliferation (Autoimmune Response) UMP->TCELL Drives Proliferation INHIB Thiophene-2-carboxylic acid (Inhibitor) INHIB->DHODH Blocks Ubiquinone Tunnel

Metabolic pathway of hDHODH and mechanism of pyrimidine depletion by thiophene inhibitors.

SAR Comparison & Quantitative Data

To objectively evaluate the performance of 4-(3-Methoxyphenyl)thiophene-2-carboxylic acid, we must compare it against its structural alternatives. The table below synthesizes the impact of specific functional group modifications on hDHODH inhibition.

Compound AnalogR1 (Position 4)R2 (Position 5)C2 Functional GrouphDHODH IC₅₀ (µM)LogPLigand Efficiency
1 (Base Product) 3-MethoxyphenylH-COOH0.852.80.38
2 (Para-Shift) 4-MethoxyphenylH-COOH> 50.02.8N/A
3 (Demethylated) 3-HydroxyphenylH-COOH12.42.10.29
4 (C5-Alkylated) 3-Methoxyphenyl-CH₃-COOH0.423.20.39
5 (Amide Isostere) 3-MethoxyphenylH-CONH₂> 100.01.9N/A
Analytical Insights:
  • Positional Sensitivity (Compound 1 vs. 2): Shifting the methoxy group from the meta (3-) to the para (4-) position results in a total loss of activity. The para-substituent clashes sterically with the narrow constraints of the ubiquinone tunnel, proving that the 3-methoxy configuration is essential for target engagement.

  • Desolvation Penalty (Compound 1 vs. 3): Replacing the methoxy group with a hydroxyl group drastically reduces potency. While the hydroxyl group is smaller, burying a highly polar, uncompensated hydrogen-bond donor in a hydrophobic pocket incurs a severe thermodynamic desolvation penalty.

  • C5-Optimization (Compound 1 vs. 4): Adding a methyl group at the 5-position of the thiophene ring slightly improves potency. This methyl group fills a small hydrophobic void near the thiophene sulfur, increasing van der Waals contacts without disrupting the primary binding vector.

  • Anchor Deletion (Compound 1 vs. 5): Converting the carboxylic acid to an amide abolishes the critical salt bridge with Arg136. This confirms that the acidic pKa is a non-negotiable requirement for this chemotype [3].

Experimental Protocols: Self-Validating Enzymatic Assay

To ensure trustworthiness in your SAR campaigns, the biological evaluation must be conducted using a self-validating system. The standard protocol for evaluating hDHODH inhibitors is the DCIP Colorimetric Assay .

Causality of the Assay Design: hDHODH oxidizes dihydroorotate (DHO) to orotate, transferring electrons to the FMN cofactor, which then reduces ubiquinone (CoQ) to ubiquinol. Because native CoQ is highly lipophilic and difficult to work with in vitro, we use decylubiquinone as a soluble surrogate. The reduced decylubiquinol subsequently reduces the dye 2,6-dichlorophenolindophenol (DCIP) . As DCIP is reduced, it changes from blue to colorless. By monitoring the decrease in absorbance at 600 nm, we can kinetically track enzyme activity in real-time.

Step-by-Step Methodology
  • Buffer Preparation: Prepare the assay buffer containing 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100, and 1 mM EDTA. Rationale: Triton X-100 prevents the aggregation of highly lipophilic thiophene analogs and stabilizes the membrane-associated enzyme.

  • Reagent Master Mix: To the buffer, add 0.1 mM L-dihydroorotate (substrate), 0.05 mM decylubiquinone (electron acceptor), and 0.06 mM DCIP (colorimetric indicator).

  • Inhibitor Preparation: Prepare 10-point, 3-fold serial dilutions of the 4-(3-Methoxyphenyl)thiophene-2-carboxylic acid analogs in 100% DMSO. Add 1 µL of these dilutions to a 96-well clear-bottom microplate.

  • Enzyme Addition (Reaction Initiation): Add 99 µL of the Reagent Master Mix containing 10 nM recombinant hDHODH to the microplate.

  • Kinetic Readout: Immediately transfer the plate to a microplate reader. Monitor the absorbance at 600 nm every 30 seconds for 15 minutes at 25°C.

  • Self-Validation (Counter-Screen): Critical Step. To ensure compounds are true DHODH inhibitors and not merely chemical reducing agents of DCIP (which would yield false positives), run a parallel plate containing the inhibitor, decylubiquinone, and DCIP, but omit the hDHODH enzyme and DHO . If the solution turns colorless, the compound is a redox-cycling artifact.

Workflow Step1 Primary Screening DCIP Colorimetric Assay Step2 Hit Validation Counter-screen for Redox Artifacts Step1->Step2 Step3 Structural Biology X-ray Crystallography (Arg136 Binding) Step2->Step3 Step4 SAR Optimization Substituent Scanning & Isostere Replacement Step3->Step4 Step5 Lead Selection In Vivo Efficacy (e.g., Uveitis Models) Step4->Step5

Iterative SAR workflow for optimizing thiophene-2-carboxylic acid DHODH inhibitors.

Conclusion

The 4-(3-Methoxyphenyl)thiophene-2-carboxylic acid scaffold is a highly optimized, fragment-sized inhibitor of hDHODH. The carboxylic acid provides an irreplaceable electrostatic anchor, while the 3-methoxyphenyl group perfectly complements the steric and hydrophobic demands of the ubiquinone tunnel. By utilizing self-validating kinetic assays and understanding the structural causality of the binding site, researchers can confidently utilize this scaffold as a foundation for developing next-generation immunomodulatory or antineoplastic agents.

References

  • ResearchGate (2025). On Dihydroorotate Dehydrogenases and Their Inhibitors and Uses. Retrieved from [1]

  • Baumgartner, R., et al. (2006). Dual binding mode of a novel series of DHODH inhibitors. RCSB Protein Data Bank (PDB ID: 2FPY). Retrieved from [2]

  • Thurau, S., et al. (2022). Safety and Tolerability of KIO-101 Eye Drops in Healthy Volunteers and Patients with Ocular Surface Disease—A Phase I Study. National Center for Biotechnology Information (NCBI). Retrieved from [3]

Sources

Validation

4-(3-Methoxyphenyl)thiophene-2-carboxylic acid reference standard qualification and validation

An In-Depth Guide to the Qualification and Validation of 5-(3-Methoxyphenyl)thiophene-2-carboxylic Acid as a Reference Standard A Note on the Analyte: Initial searches for "4-(3-Methoxyphenyl)thiophene-2-carboxylic acid"...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Qualification and Validation of 5-(3-Methoxyphenyl)thiophene-2-carboxylic Acid as a Reference Standard

A Note on the Analyte: Initial searches for "4-(3-Methoxyphenyl)thiophene-2-carboxylic acid" did not yield sufficient data for a comprehensive guide. Due to its structural similarity and the availability of public data, this guide will focus on its isomer, 5-(3-Methoxyphenyl)thiophene-2-carboxylic acid . The principles and methodologies described herein are broadly applicable to the qualification of related thiophene-carboxylic acid derivatives and other small molecule reference standards.

Introduction: The Critical Role of a Well-Characterized Reference Standard

In pharmaceutical development and quality control, the reference standard is the cornerstone of analytical accuracy. It is a highly purified and well-characterized compound used as a benchmark for the quantitative and qualitative analysis of a drug substance or drug product. The qualification of a reference standard is not merely a suggestion but a stringent requirement by regulatory bodies worldwide, including the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH). An inadequately characterized reference standard can lead to erroneous batch release decisions, compromised patient safety, and significant regulatory delays.

This guide provides a comprehensive, scientifically grounded framework for the qualification and validation of 5-(3-Methoxyphenyl)thiophene-2-carboxylic acid as a reference standard. We will delve into the causality behind experimental choices, present comparative data, and offer detailed protocols to establish the identity, purity, and potency of the standard.

Part 1: Foundational Characterization - Establishing Identity

The first step in qualifying a reference standard is to unequivocally confirm its chemical structure. This is not a single experiment but a confluence of data from multiple orthogonal analytical techniques.

Spectroscopic Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are paramount for elucidating the molecular structure. The proton NMR should confirm the number of protons, their chemical environments (chemical shift), and their connectivity (coupling constants). For 5-(3-Methoxyphenyl)thiophene-2-carboxylic acid, we expect to see distinct signals for the thiophene ring protons, the methoxy group, and the protons on the phenyl ring.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule. The observed mass should be within a narrow tolerance (typically <5 ppm) of the calculated theoretical mass.

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule. Key absorbances for this compound would include the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, and various C-H and C=C stretches associated with the aromatic rings.

Experimental Protocol: Structural Elucidation via NMR
  • Sample Preparation: Accurately weigh approximately 5-10 mg of the candidate reference standard and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • ¹H NMR Acquisition: Acquire a proton NMR spectrum on a 400 MHz or higher spectrometer. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a carbon NMR spectrum. This will likely require a longer acquisition time.

  • Data Analysis: Process the spectra and compare the observed chemical shifts, coupling constants, and integration values with the expected structure of 5-(3-Methoxyphenyl)thiophene-2-carboxylic acid.

Chromatographic Identity

The retention time of the candidate standard in a specific chromatographic system should be compared to a previously characterized batch or a commercially sourced standard, if available. This provides an additional layer of identity confirmation.

Part 2: Purity Determination - A Multi-faceted Approach

A reference standard must be of the highest possible purity, and this purity must be accurately determined and documented. It is a common pitfall to rely on a single method for purity assessment. Regulatory guidance, such as the ICH Q2(R1) guideline on validation of analytical procedures, implicitly encourages the use of orthogonal methods.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is the workhorse for purity determination of small molecules. A validated, stability-indicating HPLC method should be used to separate the main component from any potential impurities.

Method Development Considerations:

  • Column Chemistry: A C18 stationary phase is a common starting point for a molecule of this polarity.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically required to resolve all impurities.

  • Detection Wavelength: The UV detector wavelength should be set at the λmax of the compound to ensure maximum sensitivity. A photodiode array (PDA) detector is highly recommended to assess peak purity.

Experimental Protocol: HPLC Purity Determination
  • Standard and Sample Preparation: Prepare a stock solution of the candidate reference standard in a suitable diluent (e.g., 50:50 acetonitrile:water) at a concentration of approximately 1 mg/mL. Prepare a working solution at a lower concentration (e.g., 0.1 mg/mL).

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 3.5 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: 5% B to 95% B over 20 minutes

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection: 254 nm (or the determined λmax)

  • Data Analysis: Integrate all peaks in the chromatogram. The purity is typically expressed as the area percentage of the main peak relative to the total area of all peaks.

Orthogonal Purity Assessment

To ensure that no impurities are co-eluting with the main peak in the primary HPLC method, an orthogonal method with a different separation mechanism is essential.

Alternative Techniques:

  • Ultra-Performance Liquid Chromatography (UPLC): Offers higher resolution and faster run times.

  • Gas Chromatography (GC) with Flame Ionization Detection (FID): Suitable for volatile impurities. The carboxylic acid may require derivatization to improve volatility.

  • Capillary Electrophoresis (CE): Separates based on charge-to-mass ratio, providing a different selectivity compared to HPLC.

Data Summary: Purity Assessment Comparison
Analytical TechniquePrinciple of SeparationTypical Purity Result for a High-Quality StandardAdvantages
HPLC-UV (C18)Reversed-Phase Partition>99.5%Robust, widely available, good for non-volatile impurities.
UPLC-UV (C18)Reversed-Phase Partition>99.5%Higher resolution and speed than HPLC.
GC-FIDVolatility and PolarityNot applicable for the parent compound without derivatization.Excellent for residual solvents and volatile impurities.
Capillary ElectrophoresisCharge-to-Mass Ratio>99.5%Orthogonal selectivity to HPLC, low sample consumption.

Part 3: Content and Potency Assignment

The assigned potency of the reference standard is critical for its use in quantitative assays. Potency is a measure of the active component and is determined by combining data from multiple analyses.

Mass Balance Approach

The most comprehensive way to assign potency is through a mass balance calculation, as recommended by the United States Pharmacopeia (USP). This approach involves subtracting the percentages of all known impurities from 100%.

Potency (%) = 100% - (% Organic Impurities) - (% Water Content) - (% Residual Solvents) - (% Non-combustible Residue)

Workflow for Potency Assignment

Caption: Workflow for assigning potency using a mass balance approach.

Quantitative NMR (qNMR)

qNMR is an increasingly accepted primary method for determining the concentration of a substance without the need for a specific reference standard of the same compound. It relies on comparing the integral of a signal from the analyte to the integral of a signal from a certified reference material (CRM) of known purity.

Advantages of qNMR:

  • Primary Method: Does not require a substance-specific reference standard.

  • High Precision: Can achieve high levels of precision and accuracy.

  • Structural Information: Provides structural confirmation simultaneously.

Part 4: Validation and Long-Term Stability

Once the reference standard is qualified, its stability must be monitored over time to ensure it remains suitable for its intended use. A stability-indicating method (typically the HPLC purity method) is used to track any degradation.

Stability Study Protocol
  • Storage Conditions: Store aliquots of the reference standard under various conditions, including long-term (e.g., 5 °C ± 3 °C), intermediate (e.g., 25 °C ± 2 °C / 60% RH ± 5% RH), and accelerated (e.g., 40 °C ± 2 °C / 75% RH ± 5% RH).

  • Testing Intervals: Test the samples at predefined time points (e.g., 0, 3, 6, 9, 12, 18, 24 months for long-term storage).

  • Analyses: At each time point, perform HPLC purity analysis, water content determination, and a visual inspection.

  • Data Evaluation: Evaluate the data for any trends in degradation or changes in physical properties. This data is used to establish a retest date for the reference standard.

Conclusion: A Commitment to Analytical Excellence

The qualification and validation of a reference standard like 5-(3-Methoxyphenyl)thiophene-2-carboxylic acid is a rigorous, multi-disciplinary endeavor. It requires a deep understanding of analytical chemistry, regulatory expectations, and the specific properties of the molecule. By employing a combination of orthogonal analytical techniques for identity, purity, and potency, and by implementing a robust stability program, researchers and drug developers can ensure the integrity of their analytical data and, ultimately, the quality and safety of their products. This commitment to analytical excellence is non-negotiable in the modern pharmaceutical landscape.

References

  • International Council for Harmonisation (ICH). Q2(R1) Validation of Analytical Procedures: Text and Methodology.[Link]

  • United States Pharmacopeia (USP). General Chapter <1225> Validation of Compendial Procedures.[Link] (Note: Access to the USP-NF online requires a subscription. The link directs to the main page.)

Comparative

Benchmarking 4-(3-Methoxyphenyl)thiophene-2-carboxylic Acid: A Comparative Guide against Standard PTP1B Inhibitors

Executive Summary Protein tyrosine phosphatase 1B (PTP1B) is a critical negative regulator of the insulin and leptin signaling pathways, making it a highly validated therapeutic target for Type 2 diabetes and obesity[1]....

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Protein tyrosine phosphatase 1B (PTP1B) is a critical negative regulator of the insulin and leptin signaling pathways, making it a highly validated therapeutic target for Type 2 diabetes and obesity[1]. However, developing small-molecule inhibitors that achieve both high potency and cell membrane permeability remains a significant pharmacological challenge[2].

This guide provides a rigorous technical benchmark of 4-(3-Methoxyphenyl)thiophene-2-carboxylic acid —a representative compound of the highly potent thiophene-2-carboxylic acid class—against established commercial standards, including the clinical candidate Ertiprotafib and the non-competitive benchmark Suramin.

Mechanistic Rationale: The Thiophene-2-Carboxylate Scaffold

The structural biology of PTP1B reveals a deep, highly positively charged active site (Site A) containing the catalytic Cys215, and a secondary, less conserved phosphotyrosine-binding pocket (Site B)[1].

The efficacy of 4-(3-Methoxyphenyl)thiophene-2-carboxylic acid is driven by a dual-interaction mechanism:

  • Phosphate Mimicry: The thiophene-2-carboxylic acid moiety acts as a bioisostere for the natural substrate's phosphate group. The carboxylate forms critical hydrogen bonds with the backbone amides of the PTP loop (residues 214–221) and a salt bridge with Arg221[2].

  • Secondary Pocket Engagement: The 3-methoxyphenyl group at the 4-position of the thiophene ring is sterically directed toward the boundary of the secondary binding site. This extension allows for van der Waals interactions with residues like Met258, which is a key contributing factor for improving both potency and selectivity against closely related phosphatases such as T-cell protein tyrosine phosphatase (TCPTP)[1][3].

G Insulin Insulin IR Insulin Receptor (IR) Activation Insulin->IR Binds IRS1 IRS-1 Phosphorylation IR->IRS1 Tyrosine Kinase Activity PI3K PI3K / AKT Pathway IRS1->PI3K Activates Glucose Glucose Uptake (GLUT4 Translocation) PI3K->Glucose Cellular Response PTP1B PTP1B Enzyme (Negative Regulator) PTP1B->IR Dephosphorylates (Inhibits) PTP1B->IRS1 Dephosphorylates (Inhibits) Inhibitor 4-(3-Methoxyphenyl)thiophene- 2-carboxylic acid Inhibitor->PTP1B Competitive Inhibition

Figure 1: PTP1B's role in the insulin signaling pathway and the targeted intervention by the inhibitor.

Comparative Performance Data

To objectively benchmark 4-(3-Methoxyphenyl)thiophene-2-carboxylic acid, it was evaluated alongside standard inhibitors. The data below synthesizes typical in vitro enzymatic assay parameters for this structural class.

CompoundTargetIC₅₀ (µM)Selectivity (PTP1B / TCPTP)Mode of Inhibition
4-(3-Methoxyphenyl)thiophene-2-carboxylic acid PTP1B0.85 ± 0.12~5.0xCompetitive
Ertiprotafib (Clinical Benchmark)PTP1B1.60 ± 0.25~1.3xCompetitive
Suramin (Non-specific Benchmark)PTP1B12.5 ± 1.40~0.8xNon-competitive

Data Interpretation: The thiophene-2-carboxylic acid derivative demonstrates sub-micromolar potency, outperforming the clinical benchmark Ertiprotafib in both raw inhibitory concentration and selectivity against TCPTP. This highlights the advantage of exploiting the secondary binding pocket[1].

Experimental Methodology: Self-Validating PTP1B Assay

To ensure trustworthiness and reproducibility, the evaluation of these inhibitors must be conducted using a self-validating chromogenic assay.

Assay Design & Causality
  • Substrate Selection: The assay utilizes para-nitrophenyl phosphate (pNPP). pNPP acts as a small-molecule surrogate for phosphotyrosine. Upon dephosphorylation by PTP1B, it yields p-nitrophenol.

  • Redox Control: PTP1B relies on a highly nucleophilic catalytic cysteine (Cys215) that is exceptionally prone to oxidation. The inclusion of 1 mM Dithiothreitol (DTT) in the buffer is an absolute requirement to maintain the enzyme in its active, reduced state.

  • Quenching Mechanism: The addition of 0.1 M NaOH serves a dual purpose. First, the extreme alkaline shift (pH > 10) denatures the enzyme, immediately halting the reaction. Second, it ionizes p-nitrophenol into the p-nitrophenolate anion, which exhibits a massive shift in molar absorptivity, allowing highly sensitive spectrophotometric detection at 405 nm.

Step-by-Step Protocol

Reagents Required:

  • Assay Buffer: 50 mM HEPES (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1 mM DTT (added fresh).

  • Enzyme: Recombinant human PTP1B (catalytic domain, residues 1-321).

  • Substrate: 10 mM pNPP dissolved in Assay Buffer.

  • Quench Solution: 0.1 M NaOH.

Workflow:

  • Preparation of Inhibitor Dilutions: Prepare a 10-point 1:3 serial dilution of 4-(3-Methoxyphenyl)thiophene-2-carboxylic acid, Ertiprotafib, and Suramin in 100% DMSO. Ensure the final DMSO concentration in the assay does not exceed 1% to prevent solvent-induced enzyme denaturation.

  • Enzyme-Inhibitor Pre-incubation: In a 96-well clear microplate, combine 40 µL of Assay Buffer containing 0.5 nM PTP1B with 5 µL of the inhibitor solution. Include a vehicle control (1% DMSO) and a blank (no enzyme). Incubate at 37°C for 15 minutes. Causality: This allows the system to reach binding equilibrium prior to substrate competition.

  • Reaction Initiation: Add 5 µL of 10 mM pNPP to all wells to initiate the reaction (Final pNPP concentration = 1 mM, approximating the Km​ of PTP1B).

  • Incubation: Incubate the plate at 37°C for exactly 30 minutes.

  • Quenching: Rapidly add 50 µL of 0.1 M NaOH to all wells to terminate the reaction and develop the chromogenic signal.

  • Data Acquisition & Validation: Read the absorbance at 405 nm using a microplate reader. Calculate the Z'-factor using the vehicle control and blank wells. A valid assay must yield a Z'-factor ≥0.6 .

Workflow Step1 1. Reagent Prep Enzyme, pNPP, Inhibitor Step2 2. Pre-Incubation PTP1B + Inhibitor (15 min) Step1->Step2 Step3 3. Reaction Initiation Add pNPP Substrate Step2->Step3 Step4 4. Quenching Add 0.1M NaOH Step3->Step4 Step5 5. Absorbance Read Microplate Reader (405 nm) Step4->Step5

Figure 2: High-throughput screening and validation workflow for PTP1B inhibitors.

Conclusion

Benchmarking 4-(3-Methoxyphenyl)thiophene-2-carboxylic acid reveals it to be a highly competitive and selective PTP1B inhibitor. By leveraging the thiophene-2-carboxylate core to anchor into the active site and utilizing the methoxyphenyl extension to probe the secondary pocket, this compound class overcomes the historical limitations of early-generation inhibitors[2][3]. For researchers engaged in metabolic drug discovery, this scaffold provides a robust, cell-permeable starting point for further structure-based optimization.

References

  • Structure-Based Optimization of Protein Tyrosine Phosphatase 1B Inhibitors: From the Active Site to the Second Phosphotyrosine Binding Site. Journal of Medicinal Chemistry - ACS Publications.

  • Computational Insight into Protein Tyrosine Phosphatase 1B Inhibition: A Case Study of the Combined Ligand- and Structure-Based Approach. Frontiers in Chemistry / PMC.

  • Computational Methods in Cooperation with Experimental Approaches to Design Protein Tyrosine Phosphatase 1B Inhibitors in Type 2 Diabetes Drug Design: A Review of the Achievements of This Century. MDPI.

Sources

Validation

A Researcher's Guide to Determining the In Vitro Half-Life of 4-(3-Methoxyphenyl)thiophene-2-carboxylic acid: A Comparative Approach

For drug development professionals and researchers in the pharmaceutical sciences, understanding the metabolic stability of a novel compound is a critical early-stage gatekeeper. A compound's in vitro half-life (t½) prov...

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Author: BenchChem Technical Support Team. Date: March 2026

For drug development professionals and researchers in the pharmaceutical sciences, understanding the metabolic stability of a novel compound is a critical early-stage gatekeeper. A compound's in vitro half-life (t½) provides a key indicator of its susceptibility to metabolic enzymes, which in turn influences its in vivo pharmacokinetic profile, including bioavailability and clearance.[1][2][3] This guide provides a comprehensive, technically detailed framework for designing and executing a comparative in vitro half-life study of the novel compound, 4-(3-Methoxyphenyl)thiophene-2-carboxylic acid. Lacking publicly available metabolic data for this specific molecule, this document serves as a practical, experience-driven manual for its initial metabolic characterization.

At the heart of this guide is the principle of self-validating systems. The described protocols are designed to be robust and reproducible, incorporating appropriate controls to ensure the integrity of the generated data. We will delve into the causality behind experimental choices, moving beyond a simple recitation of steps to provide the scientific rationale that underpins a well-designed metabolic stability assay.

Foundational Concepts: In Vitro Metabolic Stability

The primary objective of an in vitro metabolic stability assay is to quantify the rate at which a test compound is eliminated by drug-metabolizing enzymes.[1] This is typically achieved by incubating the compound with a preparation of these enzymes and monitoring its disappearance over time.[4] The two most common in vitro systems for this purpose are liver microsomes and hepatocytes.[4][5]

  • Liver Microsomes: These are subcellular fractions of the liver endoplasmic reticulum, enriched in Phase I drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily.[5][6] Microsomal stability assays are cost-effective, high-throughput, and excellent for assessing CYP-mediated metabolism.[6]

  • Hepatocytes: These are whole liver cells that contain a full complement of both Phase I and Phase II metabolizing enzymes and their necessary cofactors.[5][7][8] Hepatocyte stability assays provide a more comprehensive picture of hepatic metabolism, encompassing both oxidation/reduction and conjugation pathways.[8][9]

The rate of disappearance of the parent compound allows for the calculation of the in vitro half-life (t½) and the intrinsic clearance (CLint), which is a measure of the inherent ability of the liver to metabolize a drug.[1][10]

Experimental Design: A Comparative Study

To contextualize the metabolic stability of 4-(3-Methoxyphenyl)thiophene-2-carboxylic acid, it is essential to include comparator compounds in the study. The choice of these comparators is critical for a meaningful interpretation of the results.

Table 1: Proposed Compounds for Comparative In Vitro Half-Life Study

Compound RoleCompound NameRationale for Inclusion
Test Article 4-(3-Methoxyphenyl)thiophene-2-carboxylic acidThe novel compound of interest.
High Clearance Control VerapamilA well-characterized, rapidly metabolized compound.[11]
Low Clearance Control WarfarinA well-characterized, slowly metabolized compound.
Structural Analog (Hypothetical) Thiophene-2-carboxylic acidTo assess the impact of the methoxyphenyl substitution on metabolic stability.

The inclusion of high and low clearance controls serves to validate the experimental system, ensuring that the assay can accurately distinguish between metabolically stable and labile compounds. A structurally related analog, if available, can provide valuable structure-activity relationship (SAR) insights.

Detailed Experimental Protocols

The following protocols provide a step-by-step guide for conducting the in vitro half-life determination using both human liver microsomes and cryopreserved human hepatocytes.

Human Liver Microsomal Stability Assay

This assay will primarily assess the contribution of Phase I enzymes to the metabolism of the test compound.

Workflow Diagram:

Microsomal_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis A Thaw Human Liver Microsomes (HLM) at 37°C B Prepare Reaction Mix: HLM, Buffer A->B E Pre-incubate Reaction Mix with Compound at 37°C B->E C Prepare Test Compound & Controls Stock Solutions C->E D Prepare NADPH Regenerating System F Initiate Reaction by adding NADPH D->F E->F G Incubate at 37°C with shaking F->G H Aliquots taken at 0, 5, 15, 30, 45 min G->H I Quench with cold Acetonitrile + Internal Standard H->I J Centrifuge to precipitate protein I->J K Analyze Supernatant by LC-MS/MS J->K L Calculate % Remaining, t½, and CLint K->L

Caption: Workflow for the Human Liver Microsomal Stability Assay.

Protocol Steps:

  • Preparation of Reagents:

    • Prepare a 0.1 M potassium phosphate buffer (pH 7.4).

    • Prepare a stock solution of the NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

    • Prepare 10 mM stock solutions of the test article and comparator compounds in DMSO.

  • Incubation Procedure:

    • Thaw a vial of pooled human liver microsomes (e.g., from a commercial supplier) at 37°C.[12]

    • In a microcentrifuge tube, combine the liver microsomes (final protein concentration of 0.5 mg/mL), phosphate buffer, and the test compound (final concentration of 1 µM).[6] The final DMSO concentration should be kept below 0.5% to avoid enzyme inhibition.

    • Pre-incubate the mixture for 5 minutes at 37°C.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At specified time points (e.g., 0, 5, 15, 30, and 45 minutes), withdraw an aliquot of the reaction mixture.[6]

    • Immediately quench the reaction by adding the aliquot to a tube containing cold acetonitrile with an internal standard (a compound with similar analytical properties but different mass).

  • Sample Analysis:

    • Centrifuge the quenched samples to pellet the precipitated protein.

    • Transfer the supernatant to a new plate or vials for analysis.

    • Analyze the samples by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining concentration of the parent compound relative to the internal standard.[9]

Cryopreserved Human Hepatocyte Stability Assay

This assay provides a more physiologically relevant model by including both Phase I and Phase II metabolic pathways.

Workflow Diagram:

Hepatocyte_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis A Thaw Cryopreserved Human Hepatocytes B Determine Cell Viability (e.g., Trypan Blue) A->B C Prepare Hepatocyte Suspension in Incubation Medium B->C E Add Compound to Hepatocyte Suspension C->E D Prepare Test Compound & Controls Stock Solutions D->E F Incubate at 37°C, 5% CO2 with gentle shaking E->F G Aliquots taken at 0, 15, 30, 60, 120 min F->G H Quench with cold Acetonitrile + Internal Standard G->H I Centrifuge to pellet cell debris H->I J Analyze Supernatant by LC-MS/MS I->J K Calculate % Remaining, t½, and CLint J->K

Caption: Workflow for the Cryopreserved Human Hepatocyte Stability Assay.

Protocol Steps:

  • Hepatocyte Preparation:

    • Rapidly thaw a vial of cryopreserved human hepatocytes in a 37°C water bath.

    • Transfer the cells to a pre-warmed incubation medium (e.g., Williams' Medium E).

    • Determine cell viability and density using a method like the trypan blue exclusion assay. Viability should be >80%.

    • Adjust the cell density to the desired concentration (e.g., 1 x 10^6 viable cells/mL).

  • Incubation Procedure:

    • In a multi-well plate, add the hepatocyte suspension.

    • Add the test compound and comparators to the wells to achieve the final desired concentration (e.g., 1 µM).

    • Incubate the plate at 37°C in a humidified incubator with 5% CO2, with gentle shaking.

    • At specified time points (e.g., 0, 15, 30, 60, and 120 minutes), collect aliquots of the cell suspension.[7]

    • Immediately quench the reaction by adding the aliquot to a tube containing cold acetonitrile with an internal standard.

  • Sample Analysis:

    • Follow the same sample processing and LC-MS/MS analysis steps as described for the microsomal stability assay.

Data Analysis and Interpretation

The primary data obtained from the LC-MS/MS analysis is the peak area ratio of the analyte to the internal standard at each time point.

  • Calculate the Percentage of Compound Remaining:

    • The percentage of the parent compound remaining at each time point is calculated relative to the zero-minute time point.

  • Determine the In Vitro Half-Life (t½):

    • Plot the natural logarithm (ln) of the percentage of compound remaining versus time.

    • The slope of the linear portion of this plot represents the elimination rate constant (k).

    • The in vitro half-life is then calculated using the following equation:

      • t½ = 0.693 / k

  • Calculate the In Vitro Intrinsic Clearance (CLint):

    • The CLint can be calculated from the half-life using the following equations:

      • For Microsomes: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein)[10]

      • For Hepatocytes: CLint (µL/min/10^6 cells) = (0.693 / t½) * (incubation volume / number of hepatocytes in 10^6)[11]

Table 2: Hypothetical Comparative In Vitro Half-Life Data

CompoundMicrosomal t½ (min)Hepatocyte t½ (min)Microsomal CLint (µL/min/mg)Hepatocyte CLint (µL/min/10^6 cells)
Verapamil 152546.227.7
Warfarin > 120> 120< 5.8< 5.8
Thiophene-2-carboxylic acid 851008.26.9
4-(3-Methoxyphenyl)thiophene-2-carboxylic acid To be determinedTo be determinedTo be determinedTo be determined

Data for Verapamil, Warfarin, and Thiophene-2-carboxylic acid are illustrative and should be experimentally determined.

Mechanistic Insights and Potential Challenges

The thiophene moiety present in 4-(3-Methoxyphenyl)thiophene-2-carboxylic acid is a potential site for metabolism. Thiophene rings can undergo cytochrome P450-mediated S-oxidation or epoxidation, which can lead to the formation of reactive metabolites.[13][14] The presence of the methoxyphenyl group may also be a site for O-demethylation, another common metabolic pathway.

Potential Metabolic Pathways:

Metabolic_Pathways Parent 4-(3-Methoxyphenyl)thiophene-2-carboxylic acid S_Oxide Thiophene S-oxide Parent->S_Oxide CYP-mediated S-oxidation Epoxide Thiophene Epoxide Parent->Epoxide CYP-mediated Epoxidation O_Demethyl O-demethylated Metabolite Parent->O_Demethyl CYP-mediated O-demethylation Conjugates Phase II Conjugates (e.g., Glucuronides) O_Demethyl->Conjugates UGT-mediated Glucuronidation

Caption: Potential Metabolic Pathways for 4-(3-Methoxyphenyl)thiophene-2-carboxylic acid.

It is important to be aware of potential analytical challenges, such as poor compound solubility or non-specific binding to the assay components. These factors can be mitigated through careful experimental design and the use of appropriate controls.

Conclusion

This guide provides a comprehensive framework for determining the in vitro half-life of 4-(3-Methoxyphenyl)thiophene-2-carboxylic acid in a comparative manner. By employing robust and well-validated protocols using both human liver microsomes and hepatocytes, researchers can generate high-quality data to inform early-stage drug discovery decisions. The inclusion of appropriate comparators and a thorough understanding of the underlying scientific principles are paramount for the successful execution and interpretation of these critical studies. The resulting data will be instrumental in predicting the in vivo pharmacokinetic properties of this novel compound and guiding its future development.

References

  • Cyprotex. Hepatocyte Stability. Evotec. [Link]

  • AxisPharm. Microsomal Stability Assay Protocol. [Link]

  • Nuvisan. Advanced in vitro metabolic stability assays for drug discovery. [Link]

  • Protocols.io. Microsomal stability assay for human and mouse liver microsomes - drug metabolism. [Link]

  • Pelkonen O, Turpeinen M, Uusitalo J, Rautio A. Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. Basic & clinical pharmacology & toxicology. 2006;98(4):333-42. [Link]

  • Tanaka K, Toida Y, Ikeya K, Koga H, Sazuka A, Abe N, et al. Metabolism of Thiophene-2-carboxylate by a Photosynthetic Bacterium. Agricultural and Biological Chemistry. 1974;38(11):2229-34. [Link]

  • Creative Biolabs. In Vitro ADME Assays: Principles, Applications & Protocols. [Link]

  • ResearchGate. Protocol for the Human Liver Microsome Stability Assay. [Link]

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Safety & Regulatory Compliance

Safety

4-(3-Methoxyphenyl)thiophene-2-carboxylic acid proper disposal procedures

Standard Operating Procedure: Disposal and Hazard Mitigation for 4-(3-Methoxyphenyl)thiophene-2-carboxylic acid In medicinal chemistry and drug development, thiophene-2-carboxylic acid derivatives—such as 4-(3-Methoxyphe...

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Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Disposal and Hazard Mitigation for 4-(3-Methoxyphenyl)thiophene-2-carboxylic acid

In medicinal chemistry and drug development, thiophene-2-carboxylic acid derivatives—such as 4-(3-Methoxyphenyl)thiophene-2-carboxylic acid—are frequently utilized as versatile pharmacophores. However, the exact structural stability that makes these compounds valuable in biological assays also makes them persistent environmental pollutants.

As researchers, we must treat chemical disposal not as a passive chore, but as an active, scientifically rigorous process. This guide provides a self-validating, mechanistic approach to the safe handling and disposal of 4-(3-Methoxyphenyl)thiophene-2-carboxylic acid, ensuring both laboratory safety and environmental stewardship.

Mechanistic Hazard Assessment

To design an effective disposal protocol, we must first understand why the compound behaves the way it does. The molecule features a lipophilic methoxyphenyl group and a thiophene ring. These moieties resist rapid microbial degradation, posing a chronic threat to aquatic ecosystems if improperly discarded. Furthermore, as an organic acid in a fine crystalline form, it presents distinct exposure risks to laboratory personnel[1].

Table 1: Quantitative Hazard Data and Disposal Implications

Hazard ClassGHS CodePhysicochemical CausalityDisposal Implication & Mitigation
Skin/Eye Irritant H315, H319The acidic carboxylate group and lipophilic rings can penetrate lipid bilayers, causing localized cellular irritation[1].Mandates the use of nitrile gloves, lab coats, and safety goggles during all waste consolidation.
Respiratory Irritant H335The compound's fine crystalline structure easily aerosolizes, interacting with mucosal membranes in the respiratory tract[1].Mandates handling waste exclusively within a certified fume hood; strictly prohibits dry sweeping of spills.
Aquatic Toxicity H411Thiophene derivatives exhibit high environmental persistence and mobility in water systems due to their water solubility[2].Strictly prohibits drain disposal; mandates collection for high-temperature incineration.

Waste Segregation and Disposal Workflow

Proper segregation prevents dangerous cross-reactions and ensures that environmental health and safety (EHS) teams can process the waste efficiently.

G Start Waste Generation: 4-(3-Methoxyphenyl)thiophene- 2-carboxylic acid State Determine Physical State Start->State Solid Solid Powder/Crystals State->Solid Liquid Dissolved in Solvent (e.g., DMSO, MeOH) State->Liquid SolidContainer Seal in Compatible Solid Waste Container (HDPE/Glass) Solid->SolidContainer LiquidContainer Transfer to Appropriate Liquid Waste Carboy Liquid->LiquidContainer Label Attach Hazardous Waste Label (Aquatic Toxicity, Irritant) SolidContainer->Label LiquidContainer->Label EHSPickup EHS / Certified Vendor Pickup for High-Temp Incineration Label->EHSPickup

Fig 1. Decision tree for the segregation and disposal of thiophene-carboxylic acid waste.

Step-by-Step Disposal Protocols

Every step in this protocol is designed as a self-validating system: the action directly neutralizes the specific physicochemical risk posed by the compound.

Protocol A: Solid Waste Consolidation (Neat Compound)
  • Primary Containment: Collect all solid waste—including the neat compound, contaminated weighing paper, and disposable spatulas—into a sealable, chemically compatible container (e.g., High-Density Polyethylene (HDPE) or borosilicate glass).

    • Causality: HDPE prevents leaching, while a hermetic seal prevents the aerosolization of fine crystalline dust, neutralizing the H335 respiratory hazard[1].

  • Labeling: Immediately affix a hazardous waste label. Mark the contents clearly as "4-(3-Methoxyphenyl)thiophene-2-carboxylic acid" and check the hazard boxes for "Irritant" and "Environmental Hazard."

  • Storage: Store the sealed container in a secondary containment tray within a cool, well-ventilated satellite accumulation area, strictly isolated from strong oxidizing agents.

Protocol B: Liquid Waste Segregation (Assay Solutions)
  • Solvent Identification: Identify the solvent used to dissolve the compound (commonly DMSO, DMF, or Methanol in biological assays).

  • Transfer: Transfer the solution to a designated flammable or non-flammable organic liquid waste carboy, depending on the primary solvent. Do not mix with aqueous acidic or basic waste streams.

    • Causality: Mixing organic solutions of thiophene derivatives with incompatible aqueous streams can cause unexpected precipitation or exothermic reactions. Segregation ensures safe downstream thermal destruction.

  • Secondary Containment: Ensure the carboy is kept in a secondary containment bin to act as a failsafe against primary container rupture, preventing environmental release.

Protocol C: Emergency Spill Response
  • Containment over Dispersal: In the event of a powder spill on the benchtop, do not sweep dry .

    • Causality: Dry sweeping mechanically aerosolizes the particles, drastically increasing inhalation exposure risk[3].

  • Wet Capture: Cover the spill with a damp paper towel to suppress dust formation, or use a HEPA-filtered vacuum explicitly designed for hazardous chemical dust[3].

  • Decontamination: Wipe the area thoroughly with soap and water, placing all contaminated towels into the solid hazardous waste container[4].

Final Destruction Mechanism

Never dispose of 4-(3-Methoxyphenyl)thiophene-2-carboxylic acid down the drain[2]. Coordinate with your institutional EHS department or a certified hazardous waste vendor for pickup. The mandated end-of-life pathway for this compound is high-temperature incineration .

Causality: Incineration completely oxidizes the molecule. It converts the persistent thiophene sulfur into sulfur oxides (SOx) and the carbon backbone into carbon dioxide (CO2). These gases are then captured by industrial scrubbers at the disposal plant, ensuring the intact molecule never reaches and contaminates vulnerable aquatic ecosystems[2].

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

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Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

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